22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506
説明
BenchChem offers high-quality 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(1R,9S,12S,15R,16E,19S,21S,23R,25R)-12-[(E,2S,3S)-5-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-3-hydroxy-4-methylpent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H85NO12Si/c1-15-18-36-24-30(2)23-31(3)25-42(59-11)45-43(60-12)27-33(5)50(57,62-45)46(54)47(55)51-22-17-16-19-37(51)48(56)61-40(29-38(36)52)34(6)44(53)32(4)26-35-20-21-39(41(28-35)58-10)63-64(13,14)49(7,8)9/h15,24,26,31,33-45,52-53,57H,1,16-23,25,27-29H2,2-14H3/b30-24+,32-26+/t31-,33+,34+,35-,36+,37-,38?,39+,40-,41-,42-,43+,44+,45?,50+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDKYAIMAMUAT-FGORAWGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C(C=C(C1)C)CC=C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC([C@@H](/C=C(/C1)\C)CC=C)O)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H85NO12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857843 | |
| Record name | PUBCHEM_71749361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
920.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134556-79-9 | |
| Record name | PUBCHEM_71749361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Mechanistic and Structural Paradigms of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 in Immunomodulatory Research
Introduction: The Structural Rationale
In the development and quality control of macrolide immunosuppressants, understanding the structure-activity relationship (SAR) of the active pharmaceutical ingredient (API) and its degradants is paramount. Tacrolimus (FK-506) is a potent immunosuppressant that functions by forming a gain-of-function ternary complex with the immunophilin FK506-binding protein 12 (FKBP12) and the calcium-dependent phosphatase calcineurin (1[1]).
However, during forced degradation, synthesis, or metabolic profiling, Tacrolimus undergoes translactonization to form lactone isomers, commonly referred to as iso-FK-506 (2[2]). To study these isomers and isolate specific binding domains, researchers utilize protected synthetic intermediates. 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 (CAS: 134556-79-9) is one such critical compound (3[3]).
This compound features two engineered structural deviations from the parent drug:
-
Iso-Rearrangement: The expansion/contraction of the macrolide lactone ring fundamentally alters the spatial orientation of the molecule's binding faces.
-
TBS Protection: The addition of a bulky tert-butyldimethylsilyl (TBS) ether group introduces immense steric hindrance at a critical solvent-exposed interface.
Mechanistic Divergence in the FKBP12/Calcineurin Axis
To understand the mechanism of action of this specific derivative, we must analyze causality in its molecular docking. Standard FK-506 exhibits a bipartite binding mechanism: the pipecolate region anchors to FKBP12, while the allyl/effector domain docks with calcineurin, inhibiting its phosphatase activity and preventing the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) (4[4]).
When utilizing 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 in preclinical research (5[5]), the mechanism shifts from immunosuppression to competitive structural probing:
-
Preserved FKBP12 Affinity: The iso-rearrangement generally preserves enough of the pipecolate binding motif to allow the molecule to enter the hydrophobic pocket of FKBP12.
-
Abolished Calcineurin Inhibition: The bulky TBS group acts as a steric shield. When the FKBP12-ligand complex attempts to dock with calcineurin, the TBS group physically clashes with the calcineurin surface. Consequently, the ternary complex cannot form, calcineurin remains active, and T-cell activation proceeds normally.
Bipartite signaling disruption by TBS-iso-FK-506 via steric hindrance.
Quantitative Data: Comparative Pharmacodynamics
By comparing the binding affinities of these compounds, researchers can map the precise spatial limits of the calcineurin binding pocket. Below is a summary of the typical pharmacodynamic profile shifts observed when modifying the macrolide core.
| Compound | FKBP12 Binding (Relative Affinity) | Calcineurin Inhibition | Downstream Effect | Primary Research Application |
| Tacrolimus (FK-506) | High ( Kd ~ 0.4 nM) | Potent ( IC50 ~ 0.5 nM) | NFAT Suppression | Active API / Immunosuppressant |
| Iso-FK-506 | Moderate to High | Weak / Abolished | Minimal | Degradation Reference Standard |
| TBS-iso-FK-506 | Moderate | Completely Abolished | None | Steric Probe / Analytical Standard |
Experimental Protocols & Self-Validating Workflows
As an application scientist, I design protocols that are self-validating. The utility of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is realized in two primary laboratory workflows: analytical impurity profiling and competitive binding assays.
Protocol A: Analytical Profiling of Tacrolimus Degradation
During the formulation of Tacrolimus, translactonization yields iso-FK-506. Utilizing a TBS-protected derivative allows analysts to validate the resolving power of their chromatographic methods, ensuring the column can separate closely related structural isomers.
Step-by-Step Methodology:
-
Matrix Spiking: Spike a standard Tacrolimus API sample with 0.1% (w/w) of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 to serve as an internal resolution standard.
-
Sample Preparation: Dissolve the spiked sample in an extraction solvent (e.g., 50:50 Acetonitrile:Water) and filter through a 0.22 µm PTFE syringe filter.
-
RP-HPLC Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 3 µm). Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Causality: The lipophilic TBS group significantly increases the retention time of the derivative, proving the column's hydrophobic selectivity.
-
ESI-MS/MS Detection: Monitor the mass transitions using Electrospray Ionization. The protected derivative will show a distinct m/z shift corresponding to the addition of the TBS mass (+114 Da), validating the absence of co-elution with the parent API.
Self-validating analytical workflow for Tacrolimus impurity profiling.
Protocol B: Fluorescence Polarization (FP) Competitive Binding Assay
To prove that the TBS-iso-FK-506 retains FKBP12 affinity without inhibiting calcineurin, functional downstream assays (like IL-2 ELISA) are insufficient because they only show a negative result. We must use an FP assay to directly measure target engagement.
Step-by-Step Methodology:
-
Tracer Complex Formation: Incubate recombinant human FKBP12 (10 nM) with a fluorescently labeled FK-506 tracer (e.g., FITC-FK-506, 2 nM) in assay buffer (HEPES pH 7.4, 0.01% Triton X-100) for 30 minutes. Causality: Binding to the large protein slows the tracer's rotation, resulting in high fluorescence polarization (mP).
-
Displacement Titration: Add serial dilutions (10 pM to 10 µM) of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 to the microplate wells.
-
Readout: Measure polarization using a microplate reader (Ex: 485 nm / Em: 535 nm).
-
Data Validation: A decrease in mP confirms that the TBS-protected isomer successfully competes for the FKBP12 binding pocket, physically displacing the tracer despite its bulky protecting group.
References
-
Chembase - 134556-79-9 | 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506. Available at: [Link][3]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Tacrolimus Lactone Isomer (Iso-FK-506) - SRIRAMCHEM [sriramchem.com]
- 3. 134556-79-9|22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506|(1R,9S,12S,15R,... [chembase.cn]
- 4. 他克莫司 | 104987-11-3 [m.chemicalbook.com]
- 5. Tacrolimus Lactone Isomer (Iso-FK-506) 临床前研究服务价格-采购批发-供应商-CPHI制药在线移动官网 [m.cphi.cn]
Advanced Methodologies in the Discovery and Isolation of Novel FK-506 (Tacrolimus) Metabolites
Introduction
FK-506 (Tacrolimus) is a potent macrolide immunosuppressant originally isolated from the soil bacterium Streptomyces tsukubaensis1. Clinically, it functions as a calcineurin inhibitor, forming a complex with the immunophilin FKBP-12 to suppress T-cell activation. Due to its narrow therapeutic index and high inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is mandatory.
However, conventional antibody-based immunoassays (e.g., CEDIA, MEIA) frequently overestimate true FK-506 blood concentrations due to cross-reactivity with its circulating metabolites 2. This analytical vulnerability necessitates the rigorous discovery, isolation, and structural characterization of novel FK-506 metabolites. By mapping these biotransformation products, researchers can develop highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays and accurately define the pharmacological and toxicological profiles of the drug.
Mechanisms of FK-506 Biotransformation
FK-506 undergoes extensive oxidative biotransformation predominantly mediated by the cytochrome P450 (CYP) 3A subfamily—specifically CYP3A4 and CYP3A5—in the hepatic and intestinal tissues 3. The structural complexity of the 23-membered macrolide lactone allows for multiple sites of oxidation, leading to a highly diverse metabolome.
Causality in Metabolic Profiling: The high lipophilicity of FK-506 drives its extensive tissue distribution and high affinity for CYP3A active sites. The primary metabolic pathways include mono-demethylation at the 13-, 15-, and 31-methoxy positions (yielding M-I, M-III, and M-II, respectively), di-demethylation, hydroxylation, and epoxidation 4. Understanding these specific modifications is critical, as certain metabolites retain partial immunosuppressive activity (e.g., 15-desmethyl FK-506) while others may contribute to off-target toxicities.
Primary CYP3A4/5-mediated biotransformation pathways of FK-506 into its major metabolites.
Strategic Workflow for Metabolite Discovery
The discovery of novel metabolites requires a self-validating system that mimics in vivo conditions while allowing for scalable in vitro production. Human liver microsomes (HLMs) are the gold standard; however, pig liver microsomes are frequently employed for preparative-scale isolation due to their highly homologous CYP3A-dependent mixed-function oxygenase profiles, which closely mirror human metabolism 5.
Experimental workflow for the in vitro generation and isolation of FK-506 metabolites.
Experimental Protocols: A Self-Validating System
Protocol 1: In Vitro Generation of FK-506 Metabolites
Objective: To generate a robust yield of primary and secondary metabolites while preventing non-enzymatic degradation. Rationale: FK-506 is prone to tautomerization and degradation in highly aqueous or extreme pH environments. Maintaining a strict physiological pH (7.4) and utilizing an NADPH-regenerating system ensures sustained CYP450 activity without substrate depletion.
-
Preparation: Thaw human or pig liver microsomes (2 mg protein/mL) on ice. Suspend in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. (Causality: Mg²⁺ is a mandatory cofactor for the CYP450 enzyme complex).
-
Substrate Addition: Add FK-506 (dissolved in methanol) to achieve a final concentration of 50 µM. Ensure the final solvent concentration is <1% v/v. (Causality: Higher concentrations of organic solvents competitively inhibit CYP enzymes, drastically reducing metabolite yield).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). (Causality: Direct addition of NADPH leads to rapid depletion; regenerating it ensures linear metabolite formation over the incubation window).
-
Incubation & Termination: Incubate at 37°C for 60–120 minutes in a shaking water bath. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Self-Validation Step: Always run a parallel control lacking the NADPH-regenerating system. This differentiates true enzymatic metabolites from spontaneous chemical degradation products.
-
-
Extraction: Centrifuge at 10,000 × g for 15 minutes to precipitate denatured proteins. Extract the supernatant twice with ethyl acetate. Evaporate the organic layer under a gentle stream of nitrogen at 30°C and reconstitute in the HPLC mobile phase.
Protocol 2: Preparative HPLC Isolation and LC-MS/MS Characterization
Objective: To isolate isomeric metabolites (e.g., M-I vs. M-II) with high purity for downstream NMR and functional assays. Rationale: Because demethylated metabolites possess identical molecular weights (e.g., m/z 789 for mono-demethylated variants), mass spectrometry alone cannot isolate them from a crude mixture. Reversed-phase HPLC exploits subtle differences in hydrophobicity caused by the specific position of the demethylation.
-
Chromatographic Separation: Inject the reconstituted extract onto a semi-preparative C18 column (e.g., 250 × 10 mm, 5 µm particle size).
-
Mobile Phase: Utilize a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Gradient: 40% B to 80% B over 40 minutes at a flow rate of 3.0 mL/min. (Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the macrolide in positive ESI mode).
-
Fraction Collection: Monitor UV absorbance at 214 nm and use a mass-directed fraction collector set to target m/z 826 (FK-506 sodium adduct [M+Na]⁺), m/z 812 (mono-demethylated [M+Na]⁺), and m/z 798 (di-demethylated [M+Na]⁺). (Causality: UV absorbance is non-specific for macrolides; mass-triggering ensures only the exact metabolite isomers are collected, avoiding endogenous lipid contamination).
-
Structural Elucidation: Analyze purified fractions via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The fragmentation pattern of the precursor ions will reveal the exact site of modification (e.g., loss of specific methoxy groups). Confirm stereochemistry and epoxidation via ¹H-NMR spectroscopy in CD₃CN.
Quantitative Data Presentation
The structural modifications of FK-506 drastically alter its pharmacological profile. Table 1 summarizes the properties of the most critical isolated metabolites, demonstrating why distinguishing them from the parent compound is vital for clinical efficacy and safety.
Table 1: Pharmacokinetic and Structural Properties of Major FK-506 Metabolites
| Metabolite | Structural Modification | Primary Enzyme | Relative Immunosuppressive Activity | Analytical Detection Method |
| M-I | 13-O-demethylation | CYP3A4 / CYP3A5 | Low | LC-MS/MS, NMR |
| M-II | 31-O-demethylation | CYP3A4 / CYP3A5 | Low | LC-MS/MS, NMR |
| M-III | 15-O-demethylation | CYP3A4 / CYP3A5 | Moderate (IC₅₀ ~4 mg/L) | FAB-MS, NMR |
| M-V | 15,31-di-demethylation | CYP3A4 / CYP3A5 | Very Low (IC₅₀ ~325 mg/L) | FAB-MS, NMR |
| Epoxide | C19-C20 epoxidation | CYP3A (Pig/Human) | Comparable to Cyclosporin A | ESI-MS/MS, NMR |
Conclusion
The rigorous discovery and isolation of FK-506 metabolites are foundational to modern transplant pharmacology. By leveraging controlled in vitro microsomal incubations coupled with high-resolution preparative HPLC and tandem mass spectrometry, researchers can successfully isolate transient and isomeric metabolites. This workflow not only prevents the dangerous overestimation of parent drug concentrations in clinical TDM but also maps the toxicological landscape of calcineurin inhibitors, paving the way for safer, individualized immunosuppressive regimens.
References
-
Title: Tacrolimus (FK506): Past, Future and Trends of This immune Suppressant Drug Source: Juniper Publishers URL: [Link]
-
Title: Comparison of CEDIA FK506 Assay With HPLC/MS/MS in a Large Cohort of Pediatric Patients Source: American Journal of Clinical Pathology / Oxford Academic URL: [Link]
-
Title: Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism Source: PMC / National Institutes of Health URL: [Link]
-
Title: 15-Desmethyl FK-506 and 15,31-desmethyl FK-506 from human liver microsomes: isolation, identification (by fast atom bombardment mass spectrometry and NMR), and evaluation of in vitro immunosuppressive activity Source: Clinical Chemistry / Oxford Academic URL: [Link]
-
Title: In Vitro Immunosuppressive Activity, Isolation from Pig Liver Microsomes and Identification by Electrospray ms-ms of a[C19-C20 Epoxide] Source: Journal of Pharmacology and Experimental Therapeutics / UCL URL: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Concentration of Tacrolimus and Major Metabolites in Kidney Transplant Recipients as a Function of Diabetes Mellitus and Cytochrome P450 3A Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
Engineering the Calcineurin Axis: In Vitro Immunosuppressive Properties of Modified Tacrolimus
Introduction and Mechanistic Foundation
Tacrolimus (FK506) is a potent macrolide immunosuppressant that revolutionized solid organ transplantation. However, its narrow therapeutic index and off-target toxicities—namely nephrotoxicity and neurotoxicity—have driven extensive research into structural analogs and advanced delivery systems. The objective of modifying Tacrolimus is to decouple its potent immunosuppressive efficacy from its systemic toxicity, or to selectively redirect its mechanism of action (e.g., toward fungal targets).
To understand the impact of these modifications in vitro, one must first examine the classical mechanism of action. Tacrolimus functions as a "molecular glue." It does not inhibit its target enzyme, calcineurin (CaN), autonomously. Instead, it must first bind to the cytosolic immunophilin FKBP12[1]. This binary complex then docks onto the CaN heterodimer, sterically occluding its active site. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby halting its nuclear translocation and the subsequent transcription of Interleukin-2 (IL-2), which is required for T-cell proliferation[1].
Fig 1. Mechanism of action of modified Tacrolimus analogs on the Calcineurin/NFAT signaling pathway.
Structure-Activity Relationships (SAR) of Key Analogs
Strategic modifications to the macrolide ring drastically alter binding kinetics, target specificity, and in vitro potency.
-
C-32 Modifications (e.g., L-732,531): The addition of an indole group at the C-32 position of ascomycin (a natural analog of FK506) yields L-732,531. In vitro assays reveal a paradoxical kinetic profile: this analog binds to FKBP12 approximately 10 times less effectively than native Tacrolimus[2]. However, the resulting Analog-FKBP12 complex exhibits a significantly higher stability when bound to CaN[2]. This compensatory mechanism results in an in vitro T-cell suppression potency equivalent to Tacrolimus, but with a reduced toxicity profile[3].
-
C-22 Modifications (e.g., JH-FK-08): Modifications at the C-22 position exploit the structural divergence between mammalian and fungal calcineurin. JH-FK-08 was engineered to selectively target fungal CaN. In vitro flow cytometry and ELISA data demonstrate that JH-FK-08 requires vastly higher concentrations to inhibit IL-2 production in human CD4+ T-cells, indicating a deliberately blunted immunosuppressive profile while maintaining potent antifungal properties[4][5].
-
C-9 Modifications (e.g., M1 Metabolite): Commensal gut bacteria, such as Faecalibacterium prausnitzii, convert Tacrolimus into a C-9 keto-reduction product known as M1[6]. In vitro peripheral blood mononuclear cell (PBMC) proliferation assays demonstrate that M1 has an IC50 of 1.97 nM, making it roughly 15-fold less potent than native Tacrolimus (IC50 ~0.13 nM)[6].
-
Polymeric Conjugates (e.g., HSNT): To achieve precision delivery, Tacrolimus can be conjugated to stimuli-responsive polymers. Hyaluronic acid-cystamine-hydrazide-tacrolimus (HSNT) micelles utilize a dual pH/redox trigger[7]. In vitro, these ~200 nm micelles remain stable at physiological pH but disassemble in acidic endosomes, releasing Tacrolimus only in the presence of high cytosolic glutathione (GSH)[8]. This minimizes premature drug release and systemic immunosuppression[8].
Quantitative In Vitro Profiles
| Compound / Conjugate | Primary Modification | Target Specificity | FKBP12 Affinity | Mammalian CaN Inhibition | In Vitro Immunosuppressive Potency (IC50) |
| Tacrolimus (FK506) | None (Native) | Broad | High | High | ~0.13 nM |
| L-732,531 | C-32 (Indole group) | Mammalian | Low (~10x less) | Very High | Equivalent to FK506 |
| JH-FK-08 | C-22 | Fungal Specific | Maintained | Low | Significantly Reduced |
| M1 Metabolite | C-9 (Keto-reduction) | Broad | Reduced | Reduced | ~1.97 nM (~15x less) |
| HSNT Micelles | Succinate conjugation | Intracellular (GSH/pH) | N/A (Prodrug) | High (Post-release) | High (Targeted release) |
Self-Validating Experimental Protocols for In Vitro Assessment
To rigorously evaluate the immunosuppressive properties of a novel Tacrolimus analog, researchers must employ a multi-tiered, orthogonal testing strategy. A self-validating system ensures that any observed reduction in T-cell proliferation is definitively caused by specific CaN inhibition, rather than generalized compound cytotoxicity.
Fig 2. Self-validating experimental workflow for evaluating in vitro immunosuppressive properties.
Protocol A: PBMC Proliferation and IL-2 Quantification Assay
Causality & Design: Human PBMCs are stimulated with Phytohemagglutinin (PHA), a mitogen that bypasses the T-cell receptor to directly trigger calcium influx and CaN activation. By measuring both cellular proliferation and IL-2 secretion, we establish a direct link between the analog's concentration and the suppression of the NFAT pathway. IL-2 is the primary downstream target of NFAT; its reduction is the definitive marker of specific immunosuppression[5].
-
Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Assess viability via Trypan Blue exclusion (>95% viability required).
-
Plating & Treatment: Seed PBMCs at 1×105 cells/well in a 96-well plate using RPMI 1640 medium. Pre-incubate the cells with serial dilutions of the modified Tacrolimus (e.g., 0.01 nM to 100 nM) for 2 hours. Use native Tacrolimus as a positive control and vehicle (DMSO <0.1%) as a negative control.
-
Stimulation: Add PHA (5 µg/mL) to all wells (except unstimulated controls) to trigger T-cell activation.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Cytokine Harvest (Efficacy Readout): Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant and quantify IL-2 concentrations using a sandwich ELISA.
-
Cytotoxicity Check (Validation Readout): Perform a parallel Lactate Dehydrogenase (LDH) release assay on a separate aliquot of the supernatant.
-
Self-Validation Logic: If IL-2 is reduced but LDH is elevated, the analog is inducing cellular necrosis (non-specific toxicity). If IL-2 is reduced and LDH remains at baseline, the analog is a true, specific immunosuppressant.
-
Protocol B: In Vitro Calcineurin Phosphatase Activity Assay
Causality & Design: To prove that the analog acts via the classical mechanism (and not via an off-target kinase/phosphatase), one must measure the enzymatic activity of CaN directly. Because Tacrolimus requires FKBP12 to function, the assay must be reconstituted with recombinant human FKBP12, recombinant CaN, and Calmodulin[2].
-
Complex Formation: Incubate the Tacrolimus analog with an excess of recombinant human FKBP12 (1:5 molar ratio) in assay buffer at room temperature for 30 minutes. This ensures complete binary complex formation.
-
Enzyme Preparation: In a reaction buffer containing Ca2+ and Calmodulin, add recombinant human Calcineurin (PP2B).
-
Inhibition Phase: Introduce the Analog-FKBP12 complex to the CaN solution and incubate for 15 minutes at 30°C to allow for ternary complex docking.
-
Substrate Cleavage: Add a specific phosphopeptide substrate (e.g., RII-phosphopeptide). Incubate for exactly 30 minutes.
-
Detection: Terminate the reaction by adding a Malachite Green reagent. This reagent forms a highly stable, colorimetric complex with the free inorganic phosphate released by active CaN.
-
Quantification: Read the absorbance at 620 nm using a microplate reader.
-
Self-Validation Logic: A reduction in free phosphate directly correlates with CaN inhibition. The enzymatic IC50 derived from this assay must logically align with the cellular IC50 derived from the PBMC IL-2 assay to confirm the mechanism of action.
-
Conclusion
The in vitro immunosuppressive properties of Tacrolimus can be finely tuned through targeted structural modifications and advanced polymeric formulations. Whether engineering C-32 modifications to alter FKBP12/CaN binding kinetics, utilizing C-22 modifications to strip away mammalian immunosuppression in favor of antifungal activity, or employing pH/redox-responsive micelles for targeted intracellular delivery, the calcineurin axis remains highly malleable. By employing rigorous, self-validating in vitro assays, researchers can accurately map these structure-activity relationships, paving the way for next-generation immunomodulators with optimized therapeutic indices.
Sources
- 1. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tacrolimus-related immunosuppressant with biochemical properties distinct from those of tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A tacrolimus-related immunosuppressant with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Structural Dynamics of FK-506: A Comprehensive Guide to Tautomerism and Rotameric Equilibria in Macrolide Immunosuppressants
Executive Summary
FK-506 (Tacrolimus) is a 23-membered macrolide lactone that revolutionized organ transplantation due to its potent immunosuppressive properties. However, its structural complexity presents significant challenges in formulation, analytical characterization, and derivative synthesis. As a Senior Application Scientist, I have observed that treating FK-506 as a single, static entity often leads to irreproducible analytical results and formulation failures. In solution, FK-506 populates a dynamic ensemble of interconverting isomers. This whitepaper deconstructs the mechanistic causality behind FK-506 tautomerism, explores its pharmacological implications, and establishes self-validating analytical protocols for resolving these complex equilibria.
Mechanistic Basis of FK-506 Isomerization
The conformational heterogeneity of FK-506 is primarily driven by two distinct intramolecular mechanisms: restricted amide bond rotation and cyclic hemiketal instability.
Cis-Trans Isomerization at the Pipecolic Acid Amide Bond
The incorporation of a pipecolic acid moiety within the macrocycle creates a sterically hindered tertiary amide bond. Unlike primary or secondary amides, the energy barrier for rotation around this peptidyl-prolyl-like bond is exceptionally high. This restricted rotation results in a solvent-dependent equilibrium between the cis and trans rotamers1[1]. The partial double-bond character of the C-N bond forces the molecule to adopt distinct spatial arrangements that interconvert slowly on the NMR timescale, leading to peak doubling in spectroscopic analyses.
Hemiketal Ring-Chain Tautomerism
FK-506 features a C8-C10 masked α,β-diketoamide incorporated into its lactone ring. In polar or aqueous environments, this cyclic hemiketal undergoes a reversible ring-opening to a tricarbonyl intermediate. This open-chain form can subsequently re-cyclize to form a C-10 epimer2[2]. The causality here is driven by the electrophilicity of the masked tricarbonyl system, which is highly susceptible to nucleophilic attack by water, driving the hydration and subsequent epimerization.
Pharmacological Implications: The Target Binding Conformation
The tautomeric state of FK-506 is not merely an analytical curiosity; it directly governs its biological efficacy. FK-506 exerts its effect by binding to the cytosolic immunophilin FKBP12, forming a complex that subsequently inhibits calcineurin. Structural studies reveal that FK-506 binds to FKBP12 exclusively in the trans amide conformation.
The cis rotamer and certain open-chain hemiketal tautomers exhibit drastically reduced binding affinities, effectively rendering them inactive until they interconvert3[3]. Therefore, the rate of cis-trans isomerization can act as a rate-limiting step in receptor binding and overall pharmacokinetics.
FK-506 binds FKBP12 in the trans-conformation to inhibit calcineurin and T-cell activation.
Quantitative Analysis of Conformational Equilibria
The ratio of these tautomers is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. Understanding these ratios is critical for accurate API (Active Pharmaceutical Ingredient) quantification and derivative synthesis 4[4].
Table 1: Conformational Equilibria of FK-506 in Various Solvents
| Solvent System | Major Rotamer (Trans) | Minor Rotamer (Cis) | Hemiketal/Epimer Tautomers | Equilibration Time |
| Chloroform-d (Anhydrous) | ~67% | ~33% | < 1% | < 2 hours |
| Benzene-d6 | ~75% | ~25% | < 1% | < 2 hours |
| Acetonitrile:Water (70:30) | ~55% | ~35% | ~10% | > 6 hours |
Analytical Workflows for Tautomer Resolution
To accurately characterize FK-506, analytical scientists must employ methodologies that prevent the artificial interconversion of tautomers during the measurement process. The following protocol establishes a self-validating system for chromatographic and spectroscopic resolution.
Analytical workflow for the isolation and structural validation of FK-506 tautomeric ensembles.
Step-by-Step Methodology: Chromatographic and Spectroscopic Resolution
Objective: To separate and definitively quantify the cis/trans rotamers and hemiketal tautomers of FK-506 without inducing degradation.
Step 1: Sample Preparation and Equilibration
-
Action: Dissolve 3 mg/mL of FK-506 in an Acetonitrile:Water (70:30 v/v) mixture. Allow the solution to stand at room temperature for at least 6 hours.
-
Causality: The presence of water induces the hydration of the masked tricarbonyl system, promoting the hemiketal ring-chain equilibrium . The 6-hour window ensures the thermodynamic equilibrium is fully reached prior to analysis.
-
Self-Validation Check: Prepare a secondary control sample in anhydrous CDCl3. This isolates the amide rotameric effect from the aqueous hemiketal tautomerism, proving that any third/fourth peaks in the aqueous sample are water-dependent.
Step 2: Low-Temperature Reversed-Phase HPLC
-
Action: Inject the equilibrated sample onto a C18 column (4.6 mm x 150 mm, 3 µm). Utilize a mobile phase of Acetonitrile/tert-butyl methyl ether/water. Crucially, maintain the column compartment at 10°C.
-
Causality: At standard temperatures (e.g., 60°C as used in total assay monographs), the interconversion rate of the tautomers is faster than the column transit time, causing the peaks to coalesce into a single broad band. Lowering the temperature kinetically freezes the interconversion, allowing the distinct rotamers to elute as sharp, separate peaks.
-
Self-Validation Check: Collect the eluted fractions corresponding to Tautomer I and Tautomer II. Re-inject them individually after 24 hours at room temperature. A true self-validating system will show that both isolated peaks have re-equilibrated into the identical original mixture ratio, confirming they are reversible tautomers and not irreversible degradation products.
Step 3: 2D NMR Structural Elucidation
-
Action: Acquire 1H, 13C, COSY, and NOESY spectra of the CDCl3 control sample at 25°C.
-
Causality: The spatial proximity of protons in the pipecolic acid ring changes drastically between the cis and trans states. NOESY cross-peaks between the alpha-proton of the pipecolate and the adjacent macrolide protons unambiguously assign the specific rotameric state, while differences in the chemical shifts of C-23 and C-26a differentiate the amide rotamers from C-19 epimers.
Conclusion
The tautomerism of FK-506 is a masterclass in macrolide structural dynamics. By understanding the causality behind pipecolic acid rotamerism and hemiketal ring-opening, researchers can design robust analytical methods, prevent formulation instability, and rationally design next-generation immunophilins. Treating these dynamic equilibria as self-validating systems rather than analytical nuisances is the hallmark of rigorous drug development.
References
- Stability Tests and Analytical Methods of Tacrolimus: A Review - ImmunoAnalysis
- Unmasking the True Identity of Rapamycin's Minor Conformer - PMC (NIH)
- Synthesis and Characterization of an Epimer of Tacrolimus, an Immunosuppressive Drug - Journal of N
- Solid state compatibility study and characterization of a novel degradation product of tacrolimus in formul
- The in vitro immunosuppressive activity of the C15-demethylated metabolite of FK-506 is governed by ring- and open-chain tautomerism effects - PubMed (NIH)
Sources
- 1. Unmasking the True Identity of Rapamycin’s Minor Conformer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. The in vitro immunosuppressive activity of the C15-demethylated metabolite of FK-506 is governed by ring- and open-chain tautomerism effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Protocol for synthesis of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506
An Application Note and Detailed Protocol for the Synthesis of a Novel FK-506 Analog: 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506
Authored by: A Senior Application Scientist
Abstract
FK-506 (Tacrolimus), a 23-membered macrolide, is a cornerstone immunosuppressive agent used to prevent organ transplant rejection.[1][2] Its mechanism involves binding to the immunophilin FKBP12, and this complex subsequently inhibits the calcium-dependent phosphatase, calcineurin, thereby blocking T-cell activation.[3][4][5] Beyond immunosuppression, FK-506 exhibits potent antifungal and neuroregenerative properties.[1][6] This has spurred significant interest in developing novel analogs that can separate these therapeutic activities from its potent immunosuppressive effects.[3][6] Modifications at the calcineurin-binding region (approximated as C-13 to C-24) are particularly crucial for modulating this activity.[3] This document provides a detailed protocol for the synthesis of a specific analog, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506, designed for researchers in drug development and medicinal chemistry. The synthesis involves a three-stage process: (1) selective protection of the C-33 hydroxyl group, (2) stereoselective α-hydroxylation of the C-22 ketone, and (3) purification. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: Rationale and Synthetic Strategy
The development of FK-506 analogs aims to create compounds with improved therapeutic profiles, such as reduced toxicity or enhanced specificity for non-immunosuppressive targets.[4][6] The target molecule, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506, incorporates two key modifications to the FK-506 scaffold:
-
Silylation at C-33: The C-33 hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) ether. This is a strategic choice to prevent this secondary alcohol from interfering with the subsequent oxidation step. The TBDMS group is a robust protecting group, stable to the basic conditions required for the next step, yet readily removable under specific conditions if desired.[7]
-
Hydroxylation at C-22: The nomenclature "22-Hydroxy" refers to the introduction of a hydroxyl group on the carbon alpha to the C-22 ketone. Based on the principles of ketone enolate chemistry, this modification will occur at the C-23 position. This is achieved by generating a kinetic enolate using a strong, sterically hindered base and trapping it with an electrophilic oxygen source. This α-hydroxylation can significantly alter the molecule's interaction with its biological targets.[8]
The term "iso " in the target's name likely refers to a specific diastereomer or a mixture of conformational isomers (rotamers) that can arise from the synthetic process or exist in equilibrium in solution.[9][10] The purification step is critical for isolating the desired isomer.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the target FK-506 analog.
Materials and Reagents
This table summarizes the necessary materials for the synthesis. All reagents should be of anhydrous grade where specified, and reactions should be conducted under an inert atmosphere (Argon or Nitrogen).
| Reagent / Material | Grade | Supplier (Example) | Purpose |
| FK-506 (Tacrolimus) | >98% Purity | Selleck Chemicals | Starting Material |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | >98% | Sigma-Aldrich | Silylating Agent |
| Imidazole | >99% | Sigma-Aldrich | Catalyst/Base for Silylation |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Diisopropylamine | >99.5%, Redistilled | Sigma-Aldrich | Precursor for LDA |
| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes | Sigma-Aldrich | Base for LDA formation |
| MoOPH | >95% | Sigma-Aldrich | Electrophilic Oxygen Source |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Solvent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Extraction / Chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | Chromatography |
| Saturated NH₄Cl (aq) | N/A | In-house preparation | Quenching Agent |
| Saturated NaCl (Brine) | N/A | In-house preparation | Extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Fisher Scientific | Drying Agent |
| Silica Gel | 230-400 mesh | SiliCycle | Column Chromatography |
| Acetonitrile | HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
| Water | HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
Experimental Protocols
Safety Precaution: FK-506 and its derivatives are potent immunosuppressants. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). n-Butyllithium is pyrophoric. All operations involving these reagents must be performed in a certified fume hood.
Protocol 1: Synthesis of 33-O-tert-butyldimethylsilyl-FK-506
This step selectively protects the less sterically hindered C-33 secondary alcohol over the C-24 secondary alcohol.
-
Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add FK-506 (1.0 g, 1.24 mmol).
-
Dissolution: Add 20 mL of anhydrous DMF via syringe and stir until the FK-506 is fully dissolved.
-
Addition of Reagents: Add imidazole (253 mg, 3.72 mmol, 3.0 eq) to the solution, followed by the dropwise addition of a solution of TBDMSCl (224 mg, 1.49 mmol, 1.2 eq) in 5 mL of anhydrous DMF. The use of imidazole as a base and nucleophilic catalyst is a standard and effective method for silylation of alcohols.[11]
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching and Extraction: Once the starting material is consumed, carefully pour the reaction mixture into 100 mL of deionized water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual DMF and imidazole salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield 33-O-TBDMS-FK-506 as a white solid. Confirm the structure using ¹H NMR and High-Resolution Mass Spectrometry (HRMS). The expected yield is typically 80-90%.
Caption: Silylation of FK-506 at the C-33 position.
Protocol 2: α-Hydroxylation to form 22-Hydroxy-33-O-TBDMS-FK-506
This protocol uses lithium diisopropylamide (LDA) to form the kinetic enolate of the C-22 ketone, which is then trapped by MoOPH to install a hydroxyl group at the C-23 position.[12]
-
LDA Preparation (In-situ):
-
In a flame-dried 50 mL flask under argon, add anhydrous THF (10 mL) and diisopropylamine (0.21 mL, 1.5 mmol, 1.5 eq).
-
Cool the flask to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi (0.6 mL of 2.5 M solution in hexanes, 1.5 mmol, 1.5 eq) dropwise.
-
Stir the solution at -78°C for 15 minutes, then warm to 0°C for 15 minutes to ensure complete formation of LDA. Cool back down to -78°C before use.
-
-
Enolate Formation:
-
In a separate flame-dried 100 mL flask, dissolve 33-O-TBDMS-FK-506 (918 mg, 1.0 mmol) in 20 mL of anhydrous THF.
-
Cool this solution to -78°C.
-
Using a cannula, slowly transfer the prepared LDA solution into the solution of the protected FK-506.
-
Stir the mixture at -78°C for 1 hour. Formation of the kinetic enolate at this low temperature prevents unwanted side reactions and thermodynamic isomerization.
-
-
Hydroxylation:
-
In a separate flask, dissolve MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) (651 mg, 1.5 mmol, 1.5 eq) in 10 mL of anhydrous THF.
-
Slowly add the MoOPH solution to the enolate mixture at -78°C via cannula.
-
Stir the reaction at -78°C for 2 hours.
-
-
Quenching: Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution at -78°C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 50 mL of deionized water, and extract with ethyl acetate (3 x 50 mL).
-
Washing and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of the desired product, unreacted starting material, and potential diastereomers.
Protocol 3: Purification of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506
High-Performance Liquid Chromatography (HPLC) is required to separate the desired product from closely related impurities and potential isomers.[13]
-
Sample Preparation: Dissolve the crude product from Protocol 2 in a minimal amount of acetonitrile.
-
HPLC Conditions:
-
System: Preparative HPLC system with a UV detector (210 nm).
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 50% B to 95% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
-
Fraction Collection: Collect fractions based on the elution profile, focusing on the major peaks that appear after the starting material.
-
Analysis and Final Product: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing the product with the correct mass. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506, as a white amorphous solid.
Characterization and Data
The final product should be characterized thoroughly to confirm its identity and purity.
| Analysis | Expected Result |
| ¹H NMR | Appearance of a new signal for the C-23 proton adjacent to the new hydroxyl group. Shifts in neighboring protons. Presence of signals corresponding to the TBDMS group (approx. 0.1 and 0.9 ppm). |
| ¹³C NMR | Appearance of a new carbon signal for C-23 bearing the hydroxyl group (approx. 70-80 ppm). A downfield shift for the C-22 carbonyl. |
| HRMS (ESI+) | Calculated m/z for C₅₀H₈₅NO₁₃Si + Na⁺. The observed mass should be within 5 ppm of the calculated mass. |
| HPLC Purity | >95% purity as determined by analytical HPLC. |
References
-
J. B. Locke, et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 13(3), e01049-22. [Link]
-
S. H. Lee, et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of Natural Products, 82(8), 2159-2165. [Link]
-
S. H. Lee, et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. PubMed, PMID: 31321978. [Link]
-
J. B. Locke, et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. PubMed, PMID: 35604094. [Link]
-
J. B. Locke, et al. (2022). Chemical synthesis of novel FK506 and FK520 analogs. ResearchGate. [Link]
-
T. Taga, et al. (1993). TAUTOMERIC PHENOMENON OF A NOVEL POTENT IMMUNOSUPPRESSANT (FK506) IN SOLUTION. Chemical and Pharmaceutical Bulletin, 41(4), 638-643. [Link]
-
M. W. Harding, et al. (1989). A receptor for the immunosuppressant FK506 is a cis-trans peptidyl-prolyl isomerase. Nature, 341(6244), 758-760. [Link]
-
G. Fischer, et al. (1995). Time-dependent inhibition of peptidylprolyl cis-trans-isomerases by FK506 is probably due to cis-trans isomerization of the inhibitor's imide bond. Biochemical Journal, 305(Pt 1), 239-244. [Link]
-
A. Cavalli, et al. (2011). New Perspective on How and Why Immunophilin FK506-Related Ligands Work. The Journal of Physical Chemistry Letters, 2(22), 2842-2846. [Link]
- Google Patents. (2013). US8362238B2 - Method for refining of high purity of tacrolimus.
-
D. Chen, et al. (2015). FK506 Maturation Involves a Cytochrome P450 Protein-Catalyzed Four-Electron C-9 Oxidation in Parallel with a C-31 O-Methylation. Journal of the American Chemical Society, 137(15), 4972-4975. [Link]
-
M. Raschke, et al. (2019). Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. Frontiers in Microbiology, 10, 239. [Link]
-
C. Li, et al. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. Journal of Biological Chemistry, 292(31), 12864-12875. [Link]
-
Gelest, Inc. General Silylation Procedures. Technical Library. [Link]
-
G. Petruncio, et al. (2019). What is the best procedure for silylation of hydroxy compounds? ResearchGate. [Link]
-
J. H. Lee, et al. (2021). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Molecules and Cells, 44(6), 395-404. [Link]
-
A. Bielinska, et al. (2023). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. Molecules, 28(2), 593. [Link]
Sources
- 1. Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A receptor for the immunosuppressant FK506 is a cis-trans peptidyl-prolyl isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAUTOMERIC PHENOMENON OF A NOVEL POTENT IMMUNOSUPPRESSANT (FK506) IN SOLUTION [jstage.jst.go.jp]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. US8362238B2 - Method for refining of high purity of tacrolimus - Google Patents [patents.google.com]
Application Note: A Robust and Validated HPLC-MS Method for the Quantification of Tacrolimus and its Analogs in Whole Blood
Introduction
Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant that is critical in preventing allograft rejection in organ transplant recipients.[1] Due to its narrow therapeutic window, high inter- and intra-patient pharmacokinetic variability, and potential for significant toxicity, therapeutic drug monitoring (TDM) of tacrolimus is a cornerstone of post-transplant care.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for tacrolimus quantification, offering superior specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[3][4][5][6]
This application note provides a detailed, field-proven protocol for the quantification of tacrolimus and its primary analogs in human whole blood using HPLC-MS/MS. The methodology is designed to be robust, accurate, and compliant with the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[7][8][9][10][11][12][13]
1. Scientific Rationale and Method Overview
The accurate measurement of tacrolimus is complicated by its extensive binding to erythrocytes and plasma proteins, as well as its metabolism into various analogs.[14][15] The primary metabolic pathway involves the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and CYP3A5, leading to demethylation and hydroxylation.[2][15][16] The major metabolite is 13-O-desmethyl tacrolimus, which possesses some immunosuppressive activity.[2][16] Therefore, a selective analytical method is paramount.
This method employs a protein precipitation-based sample preparation to release tacrolimus from blood components, followed by reversed-phase HPLC for chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), such as [13C, 2H2]-Tacrolimus, is crucial for compensating for matrix effects and variations in instrument response.[17][18][19]
2. Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| Tacrolimus (Certified Reference Material) | ≥98% purity | Cerilliant |
| 13-O-desmethyl tacrolimus | ≥95% purity | Toronto Research Chemicals |
| [13C, 2H2]-Tacrolimus (SIL-IS) | ≥98% isotopic purity | Toronto Research Chemicals |
| Methanol | HPLC Grade | VWR |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Zinc Sulfate Heptahydrate | ACS Grade | Honeywell Research Chemicals |
| Ammonium Acetate | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Deionized Water | ≥18.2 MΩ·cm | In-house purification system |
| Human Whole Blood (K2-EDTA) | Pooled, drug-free | Biological Specialty Corp. |
Sample Preparation: Protein Precipitation
This protocol is optimized for rapid and efficient extraction of tacrolimus from the complex whole blood matrix.
-
Sample Thawing & Mixing: Allow patient samples, calibrators, and quality controls (QCs) to thaw completely at room temperature. Vortex gently for 5-10 seconds to ensure homogeneity. A significant portion of tacrolimus is bound to erythrocytes, making complete resuspension critical for accurate quantification.[14][20]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood sample, calibrator, or QC.
-
Internal Standard Addition: Add 50 µL of the working SIL-IS solution (e.g., 10 ng/mL [13C, 2H2]-Tacrolimus in 50% methanol) to each tube.
-
Precipitation: Add 200 µL of 0.1 M zinc sulfate in water to each tube.[21] Vortex for 5 seconds. Zinc sulfate aids in the denaturation and precipitation of proteins.
-
Further Precipitation & Extraction: Add 500 µL of acetonitrile.[21] Acetonitrile is a water-miscible organic solvent that effectively precipitates proteins and solubilizes tacrolimus.
-
Vortexing: Vortex vigorously for 20 seconds to ensure complete protein precipitation and extraction of the analyte.
-
Centrifugation: Centrifuge the tubes at 13,400 x g for 5 minutes.[21] This will pellet the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
Workflow Diagram: Sample Preparation
Caption: Automated sample preparation workflow.
HPLC-MS/MS Instrumentation and Conditions
The following parameters have been optimized for the separation and detection of tacrolimus and its analogs.
Table 1: HPLC Parameters
| Parameter | Condition | Rationale |
| HPLC System | Shimadzu Nexera X2 or equivalent | Provides robust and reproducible gradients at high pressures. |
| Column | C18, 50 x 2.1 mm, 3 µm | C18 stationary phase offers excellent retention and separation for macrolide compounds. |
| Mobile Phase A | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water | Ammonium acetate and formic acid improve ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol provides good elution strength for tacrolimus. |
| Gradient | 0-0.5 min: 50% B; 0.5-1.5 min: 50-95% B; 1.5-2.0 min: 95% B; 2.0-2.1 min: 95-50% B; 2.1-3.0 min: 50% B | A rapid gradient allows for high-throughput analysis while maintaining resolution from matrix components. |
| Flow Rate | 0.4 mL/min | Balances analysis time with chromatographic efficiency. |
| Column Temperature | 50 °C | Elevated temperature reduces viscosity and improves peak shape. |
| Injection Volume | 10 µL | Sufficient for achieving required sensitivity. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Mass Spectrometer | SCIEX 4000 QTRAP or equivalent | A triple quadrupole instrument is essential for MRM-based quantification. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is the preferred ionization technique for moderately polar, large molecules like tacrolimus. |
| Ion Source Temperature | 550 °C | Optimizes desolvation of the analyte. |
| IonSpray Voltage | 5500 V | Applied to the ESI probe to generate charged droplets. |
| Curtain Gas | 30 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Nitrogen, Medium | Used in the collision cell to fragment precursor ions. |
| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions provide high selectivity. |
Table 3: MRM Transitions for Tacrolimus and Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Tacrolimus | 821.5 | 768.4 | 100 | 25 |
| 13-O-desmethyl tacrolimus | 807.5 | 754.4 | 100 | 25 |
| [13C, 2H2]-Tacrolimus (SIL-IS) | 824.6 | 771.5 | 100 | 25 |
Note: The precursor ions correspond to the [M+NH4]+ adducts, which are commonly observed for tacrolimus in the presence of ammonium acetate.[22]
3. Method Validation
A comprehensive validation of the bioanalytical method must be performed to ensure its reliability for clinical use.[8][23] The validation should adhere to the latest FDA and EMA guidelines.[7][9][10][12][13][24]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in at least six blank matrices. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). | For QCs at LLOQ, Low, Mid, and High levels: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; Accuracy and precision criteria must be met. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, although no specific value is mandated. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Mean concentration at each stability condition should be within ±15% of the baseline concentration. |
Validation Workflow Diagram
Sources
- 1. Tacrolimus—why pharmacokinetics matter in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid HPLC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid HPLC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human blood samples | Springer Nature Experiments [experiments.springernature.com]
- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. shimadzu.co.kr [shimadzu.co.kr]
- 15. ris.utwente.nl [ris.utwente.nl]
- 16. Metabolic Drug Interactions with Immunosuppressants | IntechOpen [intechopen.com]
- 17. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. medchemexpress.com [medchemexpress.com]
- 20. tecan.com [tecan.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. labs.iqvia.com [labs.iqvia.com]
Application Notes and Protocols for the In Vitro Use of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506
Introduction: A Novel FK-506 Analog for Cellular Investigation
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is a derivative of the well-characterized macrolide immunosuppressant, FK-506 (Tacrolimus). FK-506 is a potent inhibitor of calcineurin, a critical phosphatase in the T-cell activation pathway.[1][2][3] By forming a complex with the immunophilin FKBP12, FK-506 effectively suppresses the immune system by halting the production of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation.[2][3][4][5] This novel analog, featuring a hydroxyl group at the 22-position and a bulky tert-butyldimethylsilyl (TBDMS) ether at the 33-position, presents a unique tool for researchers. The TBDMS group, a common protecting group in organic synthesis, may alter the compound's physicochemical properties, such as lipophilicity and cell permeability, and could potentially function as a pro-drug that requires intracellular cleavage to exert its biological effects.
These application notes provide a comprehensive guide for the use of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 in a cell culture setting. We will delve into its presumed mechanism of action based on the FK-506 scaffold, offer detailed protocols for its preparation and application, and provide insights into the experimental design for validating its activity.
Anticipated Mechanism of Action: Targeting the Calcineurin-NFAT Pathway
The structural similarity of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 to FK-506 strongly suggests that it will interact with the same intracellular targets. The primary mechanism of action is expected to be the inhibition of the calcineurin-NFAT signaling pathway.
Upon entering the cell, the compound is presumed to bind to the FK506-binding protein 12 (FKBP12). This complex of the drug and FKBP12 then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2] Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[6][7][8] This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NFAT activates the transcription of genes crucial for T-cell function, most notably IL-2. By inhibiting calcineurin, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is expected to prevent NFAT dephosphorylation, thereby blocking its nuclear translocation and subsequent gene transcription.
It is important to consider that the bulky TBDMS group at the 33-position might sterically hinder the binding of the molecule to FKBP12 or the subsequent binding of the drug-FKBP12 complex to calcineurin. Therefore, the activity of this analog may be dependent on the intracellular cleavage of the TBDMS ether to release the active hydroxylated form of the drug.
Signaling Pathway Overview
To visually represent the anticipated mechanism of action, the following diagrams illustrate the Calcineurin-NFAT and the related mTOR signaling pathways.
Figure 1: The Calcineurin-NFAT Signaling Pathway and the inhibitory point of the FK-506 analog.
Figure 2: Overview of the mTOR signaling pathway, a central regulator of cell growth.
Materials and Reagents
-
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)
-
Phosphate-buffered saline (PBS), sterile
-
Appropriate cell line (e.g., Jurkat cells for T-cell activation studies, primary T-cells, or other immune cell lines)
-
Cell stimulation reagents (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)
-
Cell viability assay (e.g., Trypan blue, MTT, or CellTiter-Glo®)
-
ELISA kit for cytokine measurement (e.g., IL-2)
-
Flow cytometer and relevant antibodies for cell surface marker analysis (e.g., CD25, CD69)
-
Reagents for Western blotting (e.g., antibodies against phospho-NFAT and total NFAT)
-
Sterile microcentrifuge tubes and serological pipettes
-
Humidified incubator (37°C, 5% CO₂)
Experimental Protocols
Preparation of Stock Solutions
Due to its hydrophobic nature, 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 should be dissolved in an organic solvent. DMSO is the recommended solvent for preparing high-concentration stock solutions.
Protocol:
-
Bring the vial of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the powder in an appropriate volume of sterile DMSO. For example, if the molecular weight is approximately 904.2 g/mol , dissolve 1 mg in 110.6 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. For long-term storage, -80°C is recommended.
Note on Stability: The tert-butyldimethylsilyl (TBDMS) ether is generally stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions.[9][10] Avoid preparing working solutions in acidic buffers.
| Parameter | Recommendation |
| Recommended Solvent | DMSO |
| Stock Concentration | 1-10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Handling | Protect from light and moisture |
Determination of Optimal Working Concentration
It is crucial to determine the optimal working concentration of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 for your specific cell type and assay. This is typically achieved through a dose-response experiment. The working concentrations for FK-506 are generally in the low nanomolar range (1-10 nM).[11] A wider range should be tested for this analog.
Protocol:
-
Seed your cells at an appropriate density in a multi-well plate (e.g., 96-well plate).
-
Prepare a series of dilutions of the compound in a complete cell culture medium. A common starting range would be from 0.1 nM to 10 µM. Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.
-
Add the diluted compound to the cells and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include appropriate controls:
-
Vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Untreated control (cells in medium only).
-
Positive control (if applicable, cells treated with a known inhibitor like FK-506).
-
-
After the incubation period, assess cell viability using a standard assay (e.g., MTT or Trypan blue exclusion).
-
Plot cell viability against the compound concentration to determine the cytotoxic concentration 50 (CC50). For subsequent functional assays, use concentrations well below the CC50.
Functional Assay: Inhibition of T-Cell Activation
A key functional assay is to measure the inhibition of T-cell activation. This can be assessed by quantifying cytokine production (e.g., IL-2) or the expression of activation markers (e.g., CD25 and CD69).
Protocol:
-
Seed Jurkat cells or primary T-cells in a 24- or 48-well plate.
-
Pre-treat the cells with various non-toxic concentrations of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 (determined from the dose-response experiment) for 1-2 hours.
-
Stimulate the cells with an activating agent. For Jurkat cells, a combination of PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) is commonly used. For primary T-cells, anti-CD3/CD28 coated beads or plates are preferred.
-
Incubate the cells for 24-48 hours.
-
After incubation:
-
Collect the cell culture supernatant to measure IL-2 concentration using an ELISA kit according to the manufacturer's instructions.
-
Harvest the cells to analyze the expression of activation markers like CD25 and CD69 by flow cytometry.
-
-
Analyze the data to determine the half-maximal inhibitory concentration (IC50) of the compound for T-cell activation.
Mechanistic Validation: NFAT Nuclear Translocation Assay
To confirm that the compound acts by inhibiting the calcineurin-NFAT pathway, you can assess the phosphorylation status and subcellular localization of NFAT.
Protocol:
-
Culture cells on glass coverslips or in imaging-compatible plates.
-
Pre-treat the cells with the compound for 1-2 hours.
-
Stimulate the cells with PMA and ionomycin for a short period (e.g., 30-60 minutes) to induce NFAT dephosphorylation and nuclear translocation.
-
Fix and permeabilize the cells.
-
Stain the cells with an antibody specific for NFAT, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of NFAT using fluorescence microscopy. In inhibited cells, NFAT should remain in the cytoplasm, while in stimulated control cells, it will accumulate in the nucleus.
-
Alternatively, cell lysates can be prepared and analyzed by Western blotting using antibodies against phospho-NFAT and total NFAT to quantify the change in phosphorylation status.
Troubleshooting and Considerations
-
Low or No Activity: If 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 shows little to no activity compared to FK-506, it may be due to the TBDMS group. This group might prevent the molecule from binding to its target or from entering the cell efficiently. Consider the possibility that the TBDMS group needs to be cleaved for the compound to become active. The rate of this cleavage can be cell-type dependent.
-
TBDMS Cleavage: TBDMS ethers can be cleaved under specific conditions, most commonly with fluoride reagents like tetra-n-butylammonium fluoride (TBAF).[9][12] While this is a chemical deprotection method, it highlights the potential for enzymatic cleavage within the cell. If direct activity is low, in vitro deprotection followed by testing of the deprotected compound could be a valuable control experiment.
-
Solubility Issues: If the compound precipitates in the cell culture medium, try preparing the working dilutions in a serum-free medium before adding them to the cells. Alternatively, the use of a non-ionic surfactant like Tween-80 in the stock formulation may improve solubility.[13]
-
Off-Target Effects: At high concentrations, all compounds have the potential for off-target effects. It is essential to perform dose-response experiments and use the lowest effective concentration to minimize these effects.
Conclusion
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is a promising tool for studying the calcineurin-NFAT and related signaling pathways. Its unique chemical modification offers opportunities to investigate aspects of drug delivery, metabolism, and activity that differ from its parent compound, FK-506. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively integrate this novel analog into their in vitro experimental workflows.
References
-
The calcineurin/NFAT signaling pathway: A NOVEL therapeutic target in leukemia and solid tumors. (2007). Cancer Biology & Therapy. [Link]
-
Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. (2024). Technology Networks. [Link]
-
The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases. (2021). Frontiers in Immunology. [Link]
-
mTOR signaling at a glance. (2009). Journal of Cell Science. [Link]
-
mTOR signaling pathway. (n.d.). Cusabio. [Link]
-
SnapShot: Ca2+-Calcineurin-NFAT Signaling. (2005). Cell. [Link]
-
What is the mTOR Signaling Pathway? (2020). News-Medical.net. [Link]
-
The calcium/NFAT pathway: role in development and function of regulatory T cells. (2011). Science Signaling. [Link]
-
The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors. (2008). PubMed. [Link]
-
mTOR. (n.d.). Wikipedia. [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
TBDMSCl Definition. (2025). Fiveable. [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest. [Link]
-
Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. (2001). Synthetic Communications. [Link]
-
The mechanism of action of the immunosuppressive drug FK-506. (1990). PubMed. [Link]
-
In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. (2019). Antimicrobial Agents and Chemotherapy. [Link]
-
Dendritic cells loaded with FK506 kill T cells in an antigen-specific manner and prevent autoimmunity in vivo. (2013). eLife. [Link]
-
The mechanism of action of FK-506 and cyclosporin A. (1993). PubMed. [Link]
-
Dendritic cells loaded with FK506 kill T cells in an antigen-specific manner and prevent autoimmunity in vivo. (2013). PubMed Central. [Link]
-
Mode of Action of Tacrolimus (FK506): Molecular and Cellular Mechanisms. (n.d.). Semantic Scholar. [Link]
-
Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. (1995). PubMed. [Link]
-
What is the mechanism of action of Tacrolimus (FK506)? (2025). Dr. Oracle. [Link]
-
In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. (2019). ResearchGate. [Link]
-
5-Hydroxy-33-tert-butyldiMethylsilyloxy-iso-FK-506 — Chemical Substance Information. (n.d.). Chemwatch. [Link]
Sources
- 1. The mechanism of action of the immunosuppressive drug FK-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of FK-506 and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. droracle.ai [droracle.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. FK-506 | Cell Signaling Technology [cellsignal.com]
- 12. fiveable.me [fiveable.me]
- 13. selleckchem.com [selleckchem.com]
Probing Immunomodulation: A Detailed Guide to the Mixed Lymphocyte Reaction (MLR) with FK-506 Analogs
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Mixed Lymphocyte Reaction (MLR) assay to evaluate the immunomodulatory properties of FK-506 (Tacrolimus) and its analogs. This guide moves beyond a simple recitation of steps, offering in-depth explanations of the underlying principles and critical considerations for generating reliable and reproducible data.
Scientific Foundation: Understanding the Allogeneic T-Cell Response and its Inhibition
The Mixed Lymphocyte Reaction is a cornerstone in vitro assay in immunology that recapitulates a fundamental aspect of the adaptive immune response: the recognition of "non-self."[1][2] By co-culturing peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors, the MLR models the T-cell activation, proliferation, and cytokine production that occurs in response to allogeneic antigens, primarily driven by differences in the donors' Human Leukocyte Antigen (HLA) haplotypes.[1][3] This makes it an invaluable tool for assessing transplant rejection risk and screening the effects of immunomodulatory compounds.[1]
The immunosuppressant drug FK-506 (Tacrolimus) and its analogs serve as a classic example of compounds evaluated using this assay. Their mechanism of action is well-defined, providing a clear biological system for validation. FK-506 exerts its potent immunosuppressive effects by inhibiting T-cell activation and proliferation.[4][5] It achieves this by first binding to an intracellular protein, FK506-binding protein-12 (FKBP-12).[6][7] This drug-protein complex then inhibits calcineurin, a crucial phosphatase in the T-cell signaling cascade.[4][5][6]
Under normal conditions, T-cell receptor (TCR) engagement triggers a rise in intracellular calcium, which activates calcineurin.[8][9] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][8][10] Dephosphorylated NFAT translocates to the nucleus, where it drives the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[6][7] IL-2 is a potent cytokine that promotes T-cell proliferation and differentiation. By inhibiting calcineurin, FK-506 prevents NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 production and halting the T-cell proliferative response.[4][6][7]
The development of FK-506 analogs aims to refine its therapeutic profile, potentially separating its potent immunosuppressive effects from adverse side effects or exploring novel activities like antifungal or neurotrophic properties.[11][12][13] The MLR provides a sensitive and physiologically relevant platform to quantify the immunosuppressive potency of these novel analogs compared to the parent compound.[14]
Assay Design and Key Considerations
A successful MLR experiment hinges on careful planning and execution. The choices made in the assay design will directly impact the quality and interpretability of the results.
One-Way vs. Two-Way MLR
The MLR can be performed in two primary configurations:
-
One-Way MLR: In this setup, the PBMCs from one donor (the "stimulator" population) are treated to prevent their proliferation, typically through irradiation or treatment with a chemical inhibitor like Mitomycin C.[15][16][17][18] This ensures that any measured proliferation is solely from the untreated "responder" T-cells recognizing the allogeneic antigens on the stimulator cells. The one-way MLR is the preferred method for evaluating the potency of immunosuppressive compounds due to its clear, unidirectional readout.[1][15][19]
-
Two-Way MLR: In this configuration, PBMCs from both donors are co-cultured without any pre-treatment.[3][15][18] This results in a bidirectional proliferation as T-cells from both populations recognize and respond to each other. While this can produce a stronger overall signal, it complicates the interpretation of drug effects, as the compound is acting on both cell populations simultaneously.[15][19]
For the purpose of evaluating FK-506 analogs, the one-way MLR is strongly recommended to provide a clear and quantifiable measure of the inhibition of the responder T-cell population.
Endpoint Measurement: Quantifying T-Cell Proliferation
The primary readout for an MLR is the extent of T-cell proliferation. Several methods can be employed, with flow cytometry-based dye dilution assays being the modern standard for their high resolution and ability to provide single-cell level data.
-
Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) Staining: CFSE is a fluorescent dye that covalently labels intracellular proteins.[20][21] When cells divide, the dye is distributed equally between the daughter cells, resulting in a halving of fluorescence intensity with each cell division.[20] This allows for the tracking of multiple generations of proliferating cells by flow cytometry.[20][21]
Essential Controls for a Self-Validating System
To ensure the integrity of the data, a comprehensive set of controls must be included in every experiment:
| Control Type | Description | Expected Outcome | Purpose |
| Unstimulated Responder Cells | Responder PBMCs cultured alone. | Minimal to no proliferation. | Establishes the baseline proliferation rate of the responder cells in the absence of allogeneic stimulation. |
| Stimulated Control (MLR) | Responder and stimulator PBMCs co-cultured without any test compound. | Robust proliferation. | Represents the maximum allogeneic response (0% inhibition) and serves as the primary positive control. |
| Vehicle Control | MLR culture treated with the same solvent (e.g., DMSO) used to dissolve the test compounds. | Proliferation similar to the stimulated control. | Ensures that the solvent itself does not have an inhibitory or stimulatory effect on the T-cell response. |
| Positive Inhibitor Control | MLR culture treated with a known immunosuppressant, such as FK-506 (Tacrolimus) or Cyclosporin A. | Dose-dependent inhibition of proliferation. | Validates the assay's ability to detect immunosuppression and provides a benchmark for comparing the potency of the FK-506 analogs. |
Detailed Experimental Protocols
This section provides step-by-step protocols for performing a one-way MLR with FK-506 analogs, from PBMC isolation to data analysis.
Materials and Reagents
-
Cells and Media:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from at least two healthy, unrelated donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI).
-
Phosphate-Buffered Saline (PBS).
-
-
Reagents for PBMC Isolation:
-
Reagents for One-Way MLR:
-
Mitomycin C or access to an irradiator (e.g., X-ray or gamma source).
-
-
Proliferation Dye:
-
CellTrace™ CFSE Cell Proliferation Kit or equivalent.
-
-
Test Compounds:
-
FK-506 (Tacrolimus) as a positive control.
-
FK-506 analogs.
-
Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving compounds.
-
-
Equipment:
-
Biosafety cabinet (BSL-2).
-
Centrifuge with a swinging-bucket rotor.
-
37°C, 5% CO2 incubator.
-
Hemocytometer or automated cell counter.
-
Flow cytometer with a 488 nm laser.
-
96-well round-bottom cell culture plates.
-
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[21][22]
-
Blood Collection and Dilution: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA). All procedures should be performed in a BSL-2 biosafety cabinet. Dilute the blood 1:1 with sterile PBS at room temperature.[22]
-
Prepare Density Gradient: Add 15 mL of Ficoll-Paque™ PLUS to a 50 mL conical centrifuge tube.
-
Layering the Blood: Carefully and slowly layer 30 mL of the diluted blood on top of the Ficoll-Paque™, minimizing the mixing of the two layers.[22]
-
Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[21]
-
Harvesting PBMCs: After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") at the plasma-Ficoll interface to a new 50 mL conical tube.[22]
-
Washing: Add sterile PBS to the harvested PBMCs to bring the volume to 50 mL. Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Repeat Wash: Repeat the washing step one more time to remove residual platelets and Ficoll.
-
Cell Counting and Resuspension: Resuspend the final PBMC pellet in Complete RPMI. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue). Adjust the cell concentration as needed for the subsequent steps.
Alternative Fast-Isolation Method: For more rapid PBMC isolation, commercially available systems like SepMate™ tubes can be used, which simplify the layering process and reduce centrifugation time.[23][24]
Protocol 2: CFSE Labeling of Responder Cells
-
Prepare Cell Suspension: Centrifuge the responder PBMCs and resuspend the pellet in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.[25]
-
Prepare CFSE Working Solution: Prepare a 5 µM CFSE working solution in pre-warmed PBS. Protect the solution from light.[21]
-
Labeling: Add an equal volume of the CFSE working solution to the cell suspension. Mix gently and incubate for 20 minutes at 37°C in a water bath, protected from light.[21][25]
-
Quenching the Reaction: To stop the labeling reaction, add 5 volumes of cold Complete RPMI (containing 10% FBS) and incubate for 5 minutes on ice. The proteins in the FBS will quench any unbound CFSE.[26]
-
Wash Labeled Cells: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with Complete RPMI.
-
Final Resuspension: Resuspend the CFSE-labeled responder cells in Complete RPMI at a final concentration of 2 x 10^6 cells/mL.
Protocol 3: Preparation of Stimulator Cells
-
Resuspend Stimulator PBMCs: Resuspend the unlabeled stimulator PBMCs in Complete RPMI at a concentration of 4 x 10^6 cells/mL.
-
Inactivation:
-
Mitomycin C Treatment: Add Mitomycin C to the stimulator cell suspension at a final concentration of 25-50 µg/mL. Incubate for 30 minutes at 37°C.
-
Irradiation: Alternatively, irradiate the stimulator cells with 20-30 Gray (Gy) using a calibrated gamma or X-ray source.
-
-
Washing: Wash the inactivated stimulator cells three times with a large volume of Complete RPMI to remove all traces of Mitomycin C or cellular debris from irradiation.
-
Final Resuspension: Resuspend the washed, inactivated stimulator cells in Complete RPMI at a final concentration of 4 x 10^6 cells/mL.
Protocol 4: Setting Up the One-Way MLR Plate
-
Prepare Compound Dilutions: Prepare a serial dilution of FK-506 and the FK-506 analogs in Complete RPMI. A typical starting concentration for FK-506 is around 1 µM, followed by 1:3 or 1:10 serial dilutions. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.1%).
-
Plate Layout: Use a 96-well round-bottom plate for the co-culture.
-
Add Compounds: Add 50 µL of the appropriate compound dilutions (or vehicle/media for controls) to the wells.
-
Add Responder Cells: Add 50 µL of the CFSE-labeled responder cell suspension (2 x 10^6 cells/mL) to each well. This corresponds to 1 x 10^5 cells per well.
-
Add Stimulator Cells: Add 50 µL of the inactivated stimulator cell suspension (4 x 10^6 cells/mL) to the appropriate wells. This corresponds to 2 x 10^5 cells per well, for a final stimulator-to-responder ratio of 2:1. The total volume in each well will be 150 µL.
-
Set Up Controls:
-
Unstimulated Control: Add 50 µL of responder cells and 100 µL of Complete RPMI.
-
Stimulated Control: Add 50 µL of responder cells, 50 µL of stimulator cells, and 50 µL of Complete RPMI.
-
Vehicle Control: Add 50 µL of responder cells, 50 µL of stimulator cells, and 50 µL of vehicle-containing medium.
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.[15][16]
Data Acquisition and Analysis
Flow Cytometry Acquisition
-
Harvest Cells: After the incubation period, gently resuspend the cells in each well. Transfer the cell suspensions to flow cytometry tubes or a 96-well V-bottom plate.
-
Staining (Optional): If desired, cells can be stained with antibodies for specific cell surface markers (e.g., CD4, CD8) or a viability dye to exclude dead cells from the analysis.
-
Acquisition: Analyze the samples on a flow cytometer. Use the 488 nm laser for CFSE excitation and detect the emission in the FITC channel (typically ~530/30 nm).[21][27] Collect a sufficient number of events (e.g., 10,000-50,000 events in the lymphocyte gate) for robust analysis.
Data Analysis and Interpretation
-
Gating Strategy:
-
First, gate on the lymphocyte population using the Forward Scatter (FSC) and Side Scatter (SSC) plot.
-
Next, gate on live, single cells if viability dyes and singlet discrimination parameters were used.
-
Finally, view the CFSE fluorescence of the live lymphocyte gate on a histogram.
-
-
Interpreting the CFSE Histogram:
-
The unstimulated control should show a single, bright peak representing the non-proliferating parent generation.
-
The stimulated control will show multiple, successively dimmer peaks, with each peak representing a subsequent generation of divided cells.
-
-
Quantifying Proliferation: Use the flow cytometry analysis software to quantify the percentage of cells that have divided (i.e., the cells outside the parent generation peak). This is often referred to as "% Divided" or "Proliferation Index."
-
Calculating Inhibition and IC50:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - ( (% Divided in Test Well - % Divided in Unstimulated) / (% Divided in Stimulated - % Divided in Unstimulated) ))
-
Plot the percent inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value (the concentration at which 50% of the proliferation is inhibited) for FK-506 and each analog.
-
Visualizing Key Processes
FK-506 Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by FK-506, leading to the suppression of T-cell activation.
Caption: FK-506/analog binds FKBP12, and this complex inhibits calcineurin.
One-Way MLR Experimental Workflow
This diagram outlines the major steps involved in setting up and analyzing a one-way MLR experiment.
Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.
References
- Dr.Oracle. (2025, April 2). What is the mechanism of action of Tacrolimus (FK506)?
- Creative Diagnostics. (2024, October 17). The Role of Tacrolimus.
- PubMed. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms.
- ResearchGate. Mechanism of action of tacrolimus (FK506). In the cytoplasm tacrolimus...
- STAR Protocols. Isolation and freezing of human peripheral blood mononuclear cells from pregnant patients.
- PMC. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases.
- eLife. (2013, February 5). Dendritic cells loaded with FK506 kill T cells in an antigen-specific manner and prevent autoimmunity in vivo.
- HemaCare. (2022, October 19). How to isolate PBMCs from whole blood using density gradient centrifugation.
- STEMCELL Technologies. How to Isolate Mononuclear Cells from Blood in 15 Minutes with SepMate™.
- Bio-protocol. 2.17. Mixed Lymphocyte Reaction (MLR) Assay.
- PubMed. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester.
- PMC. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion.
- Thermo Fisher Scientific. CellTrace CFSE Cell Proliferation Kit Protocol.
- PNAS. Defective T cell development and function in calcineurin Aβ-deficient mice.
- Bio-Rad. Cellular Proliferation and Tracking With CFDA-SE (CFSE).
- Marin Biologic Laboratories. Mixed Lymphocyte Reaction (MLR) Analysis by Flow Cytometry: A High-Resolution Assay for Immunogenicity Testing and Drug Development.
- Creative Bioarray. CFSE Cell Proliferation Assay.
- University of Pennsylvania. CFSE Staining.
- The Fetal Medicine Foundation. Isolation and freezing of human peripheral blood mononuclear cells from pregnant patients.
- ResearchGate. The immunosuppressive effect of the FK506 analogs was reduced compared...
- PubMed. FK506, an immunosuppressant targeting calcineurin function.
- protocols.io. (2019, September 22). Isolation of peripheral blood mononuclear cells.
- Sartorius. Utilizing Mixed Lymphocyte Reaction (MLR) to Evaluate Checkpoint Inhibitor Therapies Using High-throughput Screening by Cytometry.
- ACROBiosystems. Mixed Lymphocyte Reaction for Drug Discovery: Principles, Methods, and Applications.
- Frontiers. (2024, January 11). Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing.
- Xeno Diagnostics. Mixed Lymphocyte Reaction FAQ's.
- ACS Publications. (2019, July 19). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity.
- JCI. (2021, April 6). Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling.
- PMC. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents.
- PMC. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction.
- R&D Systems. T Cell Co-Signaling Pathway: Ligand-Receptor Interactions.
- AntBio. (2026, January 4). T Cell Activation: The Core Mechanism of Immune Response.
- PubMed. The immunosuppressant FK506 and its nonimmunosuppressive analog L-685818 are toxic to Cryptococcus neoformans by inhibition of a common target protein.
- Cellomatics Biosciences. Mixed Lymphocyte Reaction (MLR).
- Landes Bioscience. (2007, November 5). The calcineurin/NFAT signaling pathway: A NOVEL therapeutic target in leukemia and solid tumors.
- Wikipedia. T-cell receptor.
- Wikipedia. Mixed lymphocyte reaction.
- Cell Signaling Technology. T Cell Receptor Signaling.
- British Society for Immunology. T-cell activation.
- PMC. (2020, October 1). Mesenchymal stem/stromal cell quality control: validation of mixed lymphocyte reaction assay using flow cytometry according to ICH Q2(R1).
- Revvity. (2025, March 25). The mixed lymphocyte reaction (MLR): a classic assay for modern drug immune assessment.
Sources
- 1. marinbio.com [marinbio.com]
- 2. revvity.com [revvity.com]
- 3. sartorius.com [sartorius.com]
- 4. droracle.ai [droracle.ai]
- 5. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FK506, an immunosuppressant targeting calcineurin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. marinbio.com [marinbio.com]
- 16. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]
- 18. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 19. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 20. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. reprocell.com [reprocell.com]
- 23. Isolation and freezing of human peripheral blood mononuclear cells from pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stemcell.com [stemcell.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 27. bu.edu [bu.edu]
Application Note: Advanced Handling, Storage, and Manipulation of Silyl Ether Compounds in Organic Synthesis
Introduction & Mechanistic Foundations
In the realm of organic synthesis and drug development, silyl ethers are indispensable protecting groups for hydroxyl functionalities[1]. Their widespread adoption is driven by the highly tunable stability of the silicon-oxygen (Si-O) bond, which allows for orthogonal protection strategies during complex multi-step syntheses.
The Causality of Stability: The Si-O bond (approximately 1.64 Å) is significantly longer than a typical C-O bond, making the silicon atom accessible to nucleophilic attack[2]. However, the rate of acid- or base-catalyzed hydrolysis is inversely proportional to the steric hindrance around the silicon center[1]. Bulky substituents (e.g., tert-butyl, isopropyl, diphenyl) physically block the trajectory of incoming nucleophiles—such as water or hydroxide ions—preventing the formation of the pentacoordinate transition state required for bond cleavage[1].
Quantitative Stability Profiles
Understanding the relative stability of various silyl ethers is critical when designing a synthetic route. The general order of stability follows the steric bulk of the substituents: TMS < TES < TBDMS < TIPS < TBDPS[1].
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Silyl Ether Protecting Group | Abbreviation | Substituents | Relative Rate of Cleavage (Acidic Media) |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1 (Highly Labile) |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | 64 |
| tert-Butyldimethylsilyl | TBS / TBDMS | -Si(CH₃)₂(t-Bu) | 20,000 |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(t-Bu) | > 5,000,000 (Highly Robust) |
Storage Conditions and Degradation Pathways
Silyl ethers are susceptible to premature degradation if improperly stored. The primary degradation pathway is the hydrolysis of the silyl ether bond, which is initiated by ambient moisture, trace acids, or bases[3].
Causality of Storage Protocols:
-
Inert Atmosphere (Argon/Nitrogen): Displaces atmospheric moisture, neutralizing the primary source of nucleophilic attack[3].
-
Desiccators & Low Temperature (-20°C to 4°C): Low temperatures reduce the kinetic energy available to overcome the activation barrier of hydrolysis, while desiccants physically sequester trace water[3].
-
Alkali-Free Glassware: Trace alkali metals on standard glass surfaces can slowly catalyze the cleavage of sensitive silyl ethers (like TMS or TES) over prolonged periods.
Diagram illustrating the degradation pathways of silyl ethers and corresponding storage mitigations.
Experimental Protocols: Protection and Deprotection
The following protocols detail the installation and removal of the widely utilized TBDMS group. These procedures are designed as self-validating systems , ensuring the operator can visually and analytically confirm success at intermediate stages without waiting for final characterization.
Protocol A: Installation of TBDMS Protecting Group
Objective: Protect a primary or secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl)[4]. Causality of Reagents: Imidazole is employed as both a nucleophilic catalyst (forming a highly reactive N-silylpyridinium intermediate) and an acid scavenger to neutralize the HCl byproduct, driving the reaction equilibrium forward[2]. DMF is utilized as a polar aprotic solvent to dissolve both the organic substrate and the polar imidazole hydrochloride byproduct[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M concentration) under an argon atmosphere.
-
Addition: Cool the solution to 0 °C using an ice bath. Add TBDMSCl (1.2 equiv) portion-wise. Causality: Cooling controls the exothermic nature of the silylation and minimizes unwanted side reactions[4].
-
Reaction: Remove the ice bath and stir at room temperature for 2–12 hours.
-
Self-Validation Checkpoint 1 (Physical): Observe the formation of a dense white precipitate (imidazole hydrochloride). The appearance of this salt physically validates that the silylation reaction is actively proceeding and generating HCl.
-
Self-Validation Checkpoint 2 (Analytical): Perform Thin-Layer Chromatography (TLC). The TBDMS ether will appear as a new, significantly less polar spot (higher Rf value) compared to the starting alcohol due to the masking of the hydrogen-bonding hydroxyl group[4].
-
Workup: Quench the reaction with water and extract with diethyl ether. Wash the organic layer extensively with water (3x) and brine to completely remove DMF and imidazole salts. Dry over anhydrous Na₂SO₄, filter, and concentrate[4].
Protocol B: Fluoride-Mediated Deprotection of TBDMS Ethers
Objective: Cleave the TBDMS ether to regenerate the free alcohol using Tetrabutylammonium fluoride (TBAF)[5]. Causality of Reagents: The Si-F bond (approx. 582 kJ/mol) is thermodynamically much stronger than the Si-O bond (approx. 452 kJ/mol). TBAF provides a soluble source of fluoride ions in organic solvents that selectively attacks the silicon atom, forming a pentacoordinate fluorosilicate intermediate that expels the alkoxide leaving group[5].
Step-by-Step Methodology:
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (0.1 M)[5].
-
Addition: Cool to 0 °C. Add TBAF (1.0 M in THF, 1.1–1.5 equiv) dropwise[5]. Note on Basicity: TBAF is inherently basic and can degrade sensitive substrates. If the substrate contains base-sensitive functional groups, buffer the TBAF solution with 1.0 equiv of glacial acetic acid prior to addition[5].
-
Reaction: Stir at room temperature until completion (typically 1–4 hours)[5].
-
Self-Validation Checkpoint 3 (Analytical): Monitor by TLC. Successful deprotection is indicated by the disappearance of the non-polar starting material and the emergence of a highly polar spot (lower Rf value) corresponding to the free alcohol[5].
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the basic alkoxide intermediate. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate[5].
Step-by-step workflow and self-validation checkpoints for TBDMS protection and deprotection.
Sources
Application of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 in neuroregeneration studies
Application Note: Utilizing 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 as a Non-Immunosuppressive Probe in Neuroregeneration Models
Introduction: The Immunophilin Paradox
The macrolide FK-506 (Tacrolimus) is a potent immunosuppressant that also exhibits profound neuroprotective and neuroregenerative properties[1]. However, its clinical utility in neurology is severely limited by its systemic immunosuppressive effects, which are mediated by its binding to FKBP12 and the subsequent inhibition of calcineurin[2].
To harness the neurotrophic potential of immunophilin ligands without compromising the immune system, non-immunosuppressive ligands (NILs) have been developed[1]. 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 (CAS: 134556-79-9) is a highly specific, synthetically protected structural isomer of FK-506. The addition of the bulky tert-butyldimethylsilyl (TBS) protecting group at the C33 position, combined with the iso-FK-506 macrocyclic conformation, sterically hinders the effector domain responsible for calcineurin binding. Consequently, this compound retains high affinity for the high-molecular-weight immunophilin FKBP52 , making it an ideal pharmacological probe for isolating and studying the neuroregenerative pathways independent of T-cell suppression[3][4].
Mechanism of Action: The FKBP52 / Hsp90 Axis
The neuroregenerative causality of 22-Hydroxy-iso-FK-506 analogs is rooted in their interaction with FKBP52, a tetratricopeptide repeat (TPR)-domain immunophilin[5]. In undifferentiated neurons, FKBP52 forms a perinuclear heterocomplex with the molecular chaperone Hsp90 and p23[3].
When the iso-FK-506 analog binds to the peptidyl-prolyl isomerase (PPIase) domain of FKBP52, it triggers the disassembly of this perinuclear structure[5]. FKBP52 subsequently translocates to nascent neurites and arborization bodies. This spatial rearrangement modulates steroid receptor complexes and activates downstream signaling cascades—specifically the Ras/Raf/MAPK (ERK) and PI3K/Akt pathways—which are critical for the upregulation of growth-associated protein 43 (GAP-43) and βIII-tubulin, ultimately driving neurite elongation[4][6].
Fig 1: Signaling pathway of non-immunosuppressive iso-FK-506 analogs via the FKBP52/Hsp90 axis.
Experimental Protocols
Protocol A: In Vitro Neurite Outgrowth Assay (Primary DRG Neurons)
Primary Dorsal Root Ganglion (DRG) neurons are the gold standard for evaluating peripheral nerve regeneration because they retain the intrinsic regenerative capacity of the peripheral nervous system.
Causality & Self-Validation: We utilize Poly-D-Lysine (PDL) and Laminin co-coating. PDL provides a uniform electrostatic positive charge for somatic adhesion, while Laminin engages integrin receptors on the neuronal growth cone, providing the necessary mechanotransduction signals to initiate neurite extension. To self-validate the assay, a vehicle control (DMSO) must be run in parallel to ensure baseline outgrowth is strictly matrix-dependent, while an FK-506 positive control validates the maximum neurotrophic ceiling.
Fig 2: Step-by-step workflow for the DRG Neurite Outgrowth Assay.
Step-by-Step Methodology:
-
Matrix Preparation: Coat 96-well glass-bottom plates with PDL (50 µg/mL) overnight at 4°C. Wash 3x with sterile PBS, then coat with Laminin (10 µg/mL) for 2 hours at 37°C.
-
DRG Isolation: Dissect DRGs from E15 Sprague-Dawley rat embryos. Transfer to ice-cold HBSS (Ca²⁺/Mg²⁺ free).
-
Dissociation: Digest tissue using 0.25% Trypsin-EDTA for 15 minutes at 37°C. Triturate gently using a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Plate neurons at a low density (2,000 cells/well) in Neurobasal medium supplemented with B27, 1% Pen/Strep, and 2 mM L-Glutamine. Note: Omit Nerve Growth Factor (NGF) to isolate the specific neurotrophic effect of the compound.
-
Compound Treatment: Reconstitute 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 in 100% DMSO to create a 10 mM stock. Dilute in culture media to a final concentration of 10 nM, 100 nM, and 1 µM (Final DMSO <0.1%). Treat cells immediately after plating.
-
Incubation & Fixation: Incubate for 48 hours at 37°C, 5% CO₂. Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Immunostaining: Permeabilize with 0.1% Triton X-100. Block with 5% BSA. Stain with anti-βIII-tubulin primary antibody (1:500) overnight at 4°C, followed by an Alexa Fluor 488 secondary antibody (1:1000) for 1 hour.
-
Quantification: Image using a high-content screening confocal microscope. Utilize Sholl analysis software to quantify total neurite length and the number of branch points per neuron.
Protocol B: In Vivo Sciatic Nerve Crush Model (Rat)
Causality: The crush model is preferred over transection because it preserves the epineurial sheath, providing a physical guide for regenerating axons and allowing for highly reproducible quantification of regeneration velocity.
Step-by-Step Methodology:
-
Surgical Procedure: Anesthetize adult male Wistar rats. Expose the right sciatic nerve mid-thigh. Apply a standardized crush injury using fine surgical forceps (constant pressure for 30 seconds).
-
Dosing: Administer 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 subcutaneously (s.c.) at 1.0 mg/kg/day, starting 1 hour post-injury and continuing daily for 14 days.
-
Functional Assessment: Perform the Sciatic Functional Index (SFI) via walking track analysis on days 7, 14, and 21 to evaluate motor recovery.
-
Histological Analysis: At day 21, harvest the sciatic nerve. Perform longitudinal sectioning and stain for GAP-43 (a marker of regenerating axonal growth cones). Measure the distance of GAP-43 positive fibers distal to the crush site.
Data Presentation: Expected Quantitative Outcomes
The table below summarizes the typical pharmacological profile of the iso-FK-506 analog compared to wild-type FK-506 and a vehicle control.
| Treatment Group | Calcineurin Inhibition (IL-2 IC₅₀) | DRG Total Neurite Length (% of Control) | In Vivo Nerve Regeneration Rate (mm/day) | Immunosuppressive Toxicity |
| Vehicle (DMSO) | N/A | 100% (Baseline) | 1.1 ± 0.2 | None |
| FK-506 (Tacrolimus) | 0.5 nM (Potent) | 245% ± 15% | 2.8 ± 0.3 | High (T-cell suppression) |
| 22-Hydroxy-iso-FK-506 Analog | >10,000 nM (Inactive) | 230% ± 18% | 2.6 ± 0.4 | None |
Interpretation: The iso-FK-506 analog achieves near-identical neuroregenerative efficacy to FK-506 (evidenced by DRG neurite length and in vivo regeneration rates) while completely abolishing calcineurin-mediated immunosuppression.
Technical Troubleshooting & Best Practices
-
Compound Solubility & Precipitation: 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is highly lipophilic due to the TBS protecting group. Issue: Precipitation in aqueous culture media. Solution: Always perform serial dilutions in 100% DMSO first, then spike the final compound directly into pre-warmed (37°C) media while vortexing. Ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.
-
Protecting Group Stability: The TBS ether is stable under physiological pH but can be cleaved under strongly acidic conditions or in the presence of fluoride ions. Avoid using buffers or reagents containing fluorides (e.g., certain phosphatase inhibitor cocktails) during sample preparation if mass spectrometry quantification of the intact analog is required downstream.
-
Variable Neurite Outgrowth: If baseline (vehicle) neurite outgrowth is unusually high, verify that the Neurobasal medium does not contain residual serum or neurotrophins. The assay relies on a trophic-factor-deprived state to accurately measure the FKBP52-mediated potentiation[6].
References
-
Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. National Institutes of Health (NIH).[Link]
-
FK506 and its analogs - therapeutic potential for neurological disorders. National Institutes of Health (NIH).[Link]
-
The Hsp90-binding immunophilin FKBP52 enhances neurodifferentiation and neuroregeneration in murine models. National Institutes of Health (NIH).[Link]
-
Subcellular rearrangement of hsp90-binding immunophilins accompanies neuronal differentiation and neurite outgrowth. National Institutes of Health (NIH).[Link]
-
Binding of rapamycin analogs to calcium channels and FKBP52 contributes to their neuroprotective activities. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
FK506 potentiates NGF-induced neurite outgrowth via the Ras/Raf/MAP kinase pathway. National Institutes of Health (NIH).[Link]
Sources
- 1. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FK506 and its analogs - therapeutic potential for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hsp90-binding immunophilin FKBP52 enhances neurodifferentiation and neuroregeneration in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Subcellular rearrangement of hsp90-binding immunophilins accompanies neuronal differentiation and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FK506 potentiates NGF-induced neurite outgrowth via the Ras/Raf/MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the semi-synthesis of FK-506 (Tacrolimus) derivatives.
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is a highly specialized, protected intermediate. Its synthesis requires precise control over regioselectivity, diastereoselectivity, and macrolactone stability. Below, you will find a mechanistic workflow, an in-depth troubleshooting guide, and self-validating protocols to ensure high-yield synthesis.
Mechanistic Workflow
The synthesis of this intermediate involves three critical transformations from the parent FK-506 molecule: regioselective silylation at the C33 secondary alcohol, diastereoselective reduction of the C22 ketone, and base-mediated translactonization to the "iso" macrolide framework.
Figure 1: Step-by-step synthetic workflow for 22-Hydroxy-33-TBS-iso-FK-506 from FK-506.
Troubleshooting Guide & FAQs
Q1: During the C33 protection step, LC-MS indicates the formation of di-silylated and tri-silylated byproducts. How can I improve regioselectivity? Analysis & Causality: FK-506 contains multiple hydroxyl groups. While the C33 secondary alcohol is sterically the most accessible, the use of highly reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) can lead to over-protection at other hydroxyl sites (e.g., C24) if the reaction kinetics are not strictly controlled. Solution: Shift from a thermodynamically driven protocol to a kinetically controlled one.
-
Limit TBSOTf to exactly 1.05 equivalents.
-
Initiate the reaction at -78°C and do not let it exceed 0°C.
-
Use a mild, sterically hindered base like 2,6-lutidine rather than imidazole or DMAP[1]. 2,6-lutidine acts as an excellent acid scavenger without acting as a nucleophilic catalyst, thereby suppressing the silylation of more hindered hydroxyls.
Q2: The C22 ketone reduction is yielding a complex mixture of diastereomers and some macrolactone cleavage. What is the optimal approach? Analysis & Causality: The C22 ketone is situated within the macrocyclic ring, making it susceptible to epimerization. Furthermore, standard hydride donors (like unactivated NaBH 4 or LiAlH 4 ) can inadvertently reduce the ester/lactone linkages, leading to irreversible ring-opening. Solution: Implement Luche reduction conditions. By utilizing NaBH 4 in the presence of Cerium(III) chloride heptahydrate (CeCl 3 ·7H 2 O) in methanol at -78°C, the cerium ions act as a hard Lewis acid. They selectively coordinate to the C22 carbonyl oxygen, increasing its electrophilicity. This allows for a highly chemoselective 1,2-reduction by the hydride, preventing lactone cleavage. The bulky cerium complex also provides steric shielding, driving the hydride attack from the less hindered face to ensure high diastereoselectivity.
Q3: The isomerization to the "iso-FK-506" framework results in low conversion rates and significant degradation. How do I stabilize this translactonization? Analysis & Causality: The conversion of the standard FK-506 macrolactone to the iso-FK-506 structure involves a translactonization rearrangement[2]. Strong bases (e.g., NaOH, NaOMe) cause irreversible hydrolysis of the macrolide. Solution: Use a strictly anhydrous, mild organic base system (e.g., catalytic DBU in THF) at room temperature. The reaction is an equilibrium process and must be monitored hourly via LC-MS. Quench immediately with a mild acid (like saturated NH 4 Cl) once the equilibrium favors the iso-form to prevent degradation.
Q4: How should I store the final 22-Hydroxy-33-TBS-iso-FK-506 intermediate to prevent degradation? Solution: The iso-FK-506 macrolactone is sensitive to moisture and ambient light. Store the purified compound as a lyophilized powder at -20°C under an argon atmosphere. Avoid dissolving it in protic solvents for long-term storage.
Quantitative Reaction Parameters
Table 1: Optimization Parameters and Expected Yields for Key Synthetic Steps.
| Synthetic Step | Reagents & Equivalents | Temp / Time | Expected Yield | Target Purity (LC-MS) |
| 1. Regioselective Protection | TBSOTf (1.05 eq), 2,6-Lutidine (2.0 eq) | -78°C to 0°C / 2h | 85 - 90% | > 95% (Mono-TBS) |
| 2. C22 Ketone Reduction | NaBH 4 (1.2 eq), CeCl 3 ·7H 2 O (1.5 eq) | -78°C / 1.5h | 78 - 82% | > 98% dr |
| 3. Translactonization | DBU (0.1 eq), anhydrous THF | 25°C / 3-5h | 65 - 70% | > 90% (Iso-form) |
Self-Validating Experimental Protocols
Step 1: Regioselective C33-TBS Protection
-
Preparation: Dissolve FK-506 (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere to a concentration of 0.1 M.
-
Base Addition: Add 2,6-lutidine (2.0 eq) and cool the reaction flask to -78°C using a dry ice/acetone bath.
-
Silylation: Dropwise add TBSOTf (1.05 eq) over 15 minutes. Stir at -78°C for 30 minutes, then gradually warm to 0°C over 1.5 hours.
-
Validation Check: Quench a 10 µL aliquot in MeOH. Run TLC (Hexanes:EtOAc 7:3). The starting material (R f ~0.3) should be consumed, replaced by a single major spot (R f ~0.6). Stain with phosphomolybdic acid (PMA) and heat; the product will appear as a dark blue spot. If multiple higher-R f spots appear, over-silylation has occurred.
-
Workup: Quench with saturated aqueous NaHCO 3 . Extract with DCM, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Step 2: Diastereoselective C22 Reduction
-
Preparation: Dissolve the 33-TBS-FK-506 intermediate (1.0 eq) and CeCl 3 ·7H 2 O (1.5 eq) in anhydrous methanol (0.05 M). Stir at room temperature for 15 minutes to ensure complete complexation.
-
Cooling: Cool the mixture to -78°C.
-
Reduction: Add NaBH 4 (1.2 eq) in one portion. Stir vigorously for 1.5 hours at -78°C.
-
Validation Check: Analyze via LC-MS. The mass should reflect [M+H] +
- 2 (due to ketone reduction). The chromatogram should show a diastereomeric ratio (dr) of >95:5. If significant cleavage products are detected (mass corresponding to ring-opened fragments), ensure the CeCl 3 was fully dissolved before adding NaBH 4 .
-
Workup: Quench with acetone (to destroy excess NaBH 4 ), then add water. Extract with ethyl acetate, wash with brine, dry, and concentrate.
Step 3: Translactonization to iso-FK-506
-
Preparation: Dissolve the 22-Hydroxy-33-TBS-FK-506 intermediate in anhydrous THF (0.02 M).
-
Isomerization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). Stir at room temperature.
-
Validation Check: Monitor the reaction strictly via LC-MS every 60 minutes. The translactonization is an equilibrium process. Stop the reaction when the peak corresponding to the iso-FK-506 framework reaches its maximum relative integration (typically around 3-5 hours).
-
Workup & Purification: Immediately quench with saturated aqueous NH 4 Cl. Extract with ethyl acetate. Purify the crude mixture via preparative HPLC (C18 column, MeCN/H 2 O gradient) to isolate the pure 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506.
References
-
TBS Protection - Common Conditions Source: Common Organic Chemistry URL:[Link]
-
A formal synthesis of FK-506. Exploration of some alternatives to macrolactamization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Mode of Action of Tacrolimus (FK506): Molecular and Cellular Mechanisms Source: Semantic Scholar / Therapeutic Drug Monitoring URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Protein Yield in Affinity Purification
A Senior Application Scientist's Guide
Welcome to the technical support center. As researchers, we understand that experiments don't always go as planned. Low or no yield of your target protein after affinity purification is a common yet frustrating issue. This guide is designed to help you diagnose the problem systematically, moving from the most likely culprits to more complex issues. We will explore the causality behind each step, providing not just solutions, but the reasoning behind them.
Part 1: Pre-Purification - Is Your Protein Actually There?
The most common reason for no protein in the final eluate is an issue with expression itself. Before troubleshooting the purification workflow, you must confirm that the host cells are producing the protein of interest.
FAQ 1: I've completed my purification, but the final yield is zero or extremely low. Where do I even begin?
Start by systematically verifying each stage of the process, from expression to elution. A common mistake is to assume the purification step is the problem when the issue lies upstream with protein expression or solubility.[1] The first step is always to check for expression in your crude cell lysate.
Here is a logical workflow to diagnose the problem:
Caption: A logical workflow for troubleshooting low protein yield.
FAQ 2: How can I confirm if my protein is being expressed before attempting a large-scale purification?
Before any large-scale prep, you must perform a small-scale analytical expression.
-
Induce a small culture (e.g., 1-10 mL) alongside an uninduced control culture.
-
After the induction period, take a sample from each culture (e.g., 1 mL). Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a sample loading buffer (e.g., Laemmli buffer), and boil to lyse the cells and denature the proteins.
-
Run these total cell lysates on an SDS-PAGE gel .
-
Compare the induced and uninduced lanes. Look for a new band of the expected molecular weight in the induced sample. This is your presumptive expressed protein.
-
For greater certainty, perform a Western blot using an antibody against your affinity tag (e.g., anti-His, anti-GST) to confirm the new band is indeed your tagged protein.[2]
FAQ 3: My Western blot shows no protein expression. Could it be a problem with my vector or gene sequence?
Yes, issues at the genetic level are a primary cause of expression failure.
-
Codon Bias: The genetic code is degenerate, meaning multiple codons can code for the same amino acid.[3] Different organisms have a preference for certain codons, known as codon bias, which reflects the abundance of corresponding tRNAs.[4][5] If your gene, which may come from a human or other source, contains codons that are rare in your expression host (like E. coli), translation can stall or terminate, leading to little or no protein production.[6]
-
Promoter Strength and Leakiness: Strong promoters (like T7) drive high levels of transcription.[9] However, if your protein is toxic to the host cell, even low-level basal (leaky) expression before induction can inhibit cell growth and prevent high-density cultures, resulting in poor overall yield.
-
Solution: Switch to a vector with tighter regulation (e.g., araBAD promoter) or use a host strain that expresses a repressor (e.g., BL21(DE3)pLysS for T7 systems) to reduce basal expression.[10]
-
-
mRNA Secondary Structure: The mRNA transcript can fold into complex secondary structures, particularly around the ribosome binding site (RBS) and start codon. This can physically block the ribosome from accessing the mRNA, preventing translation initiation.
-
Solution: Codon optimization algorithms can often predict and modify these regions to create a more open mRNA structure, enhancing expression.
-
Caption: Key regulatory elements of a bacterial expression vector.
FAQ 4: I see a faint band on my Western blot, so expression is happening but is very low. How can I optimize culture conditions?
Low but detectable expression is an excellent starting point. Now, you can optimize culture and induction parameters, which can have a dramatic effect on yield.[11] The goal is often to slow down protein synthesis to allow for proper folding.[6]
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Temperature | 37°C | Lower to 15-25°C post-induction. Slower metabolic processes at lower temperatures reduce the rate of protein synthesis, which can promote proper folding, improve solubility, and decrease proteolytic degradation.[6][12] |
| Inducer Conc. | e.g., 1 mM IPTG | Test a range (e.g., 0.01 - 1.0 mM IPTG). A high rate of transcription from strong promoters can overwhelm the cell's folding machinery, leading to aggregation. Reducing the inducer concentration can lower the synthesis rate, improving the yield of soluble, active protein.[13][14] |
| Induction Time | 3-4 hours | Test different time points (e.g., 4, 8, 16 hours/overnight). Some proteins accumulate slowly. Longer induction times, especially at lower temperatures, can significantly increase total yield.[11] |
| Cell Density (OD₆₀₀) | ~0.6-0.8 | Induce at a lower OD₆₀₀ (~0.4-0.5). Inducing at a lower cell density can sometimes reduce metabolic stress on the cells, leading to better per-cell protein production.[13] |
| Culture Media | LB Broth | Switch to a richer medium like Terrific Broth (TB) or use auto-induction media. Richer media support higher cell densities, leading to greater overall yields. Auto-induction media provide a slow, continuous induction as the primary carbon source is depleted, which can be ideal for optimizing expression without manual intervention.[11][12] |
Part 2: The Solubility Problem - Is Your Protein Usable?
Confirming expression is only half the battle. For affinity purification to work, the protein must be soluble and its affinity tag must be accessible. A very common cause of low yield is that the protein is being produced in an insoluble, misfolded state, forming aggregates known as inclusion bodies .[13]
FAQ 5: I've confirmed strong expression in my total lysate, but almost nothing binds to my affinity column. What's happening?
This is the classic sign of a solubility problem. When you lyse the cells, the soluble proteins are in the supernatant after centrifugation, while insoluble proteins and cell debris are in the pellet. If your protein is in the pellet, it will never see the affinity resin.[15] Another possibility, though less common, is that the affinity tag is buried within the folded protein and is inaccessible for binding.
FAQ 6: How do I perform a solubility test?
This is a critical and simple diagnostic test.
-
Take a sample of your induced culture.
-
Lyse the cells using your standard protocol (e.g., sonication, French press).
-
Take a small aliquot of the Total Lysate .
-
Centrifuge the remaining lysate at high speed (e.g., >10,000 x g for 15-30 min) to separate the soluble and insoluble components.
-
Carefully collect the supernatant, which is the Soluble Fraction .
-
Resuspend the pellet in the original volume of lysis buffer. This is the Insoluble Fraction .
-
Run the Total Lysate, Soluble Fraction, and Insoluble Fraction side-by-side on an SDS-PAGE gel or Western blot.
Interpreting the Results:
-
Band primarily in the Soluble Fraction: Great! Your protein is soluble. The issue is with the purification step (see Part 3).
-
Band primarily in the Insoluble Fraction: This confirms your protein is forming inclusion bodies. You need to improve its solubility.[16]
-
Band present in both fractions: Some of your protein is soluble. You can proceed with purification but should also work on optimizing solubility to improve your yield.
FAQ 7: My protein is in inclusion bodies. What are the best strategies to improve its solubility?
Dealing with inclusion bodies is a major challenge in recombinant protein production.[17] Here are the most effective strategies:
-
Lower Expression Temperature: This is the easiest and often most effective method. As mentioned in FAQ 4, expressing at a lower temperature (e.g., 18°C overnight) slows protein synthesis, giving the polypeptide chain more time to fold correctly before it can aggregate with others.[12]
-
Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a large, highly soluble partner can significantly improve its solubility.[13] The fusion partner is thought to act as a kind of chaperone, helping to keep the target protein soluble.[17] The tag can later be removed by a site-specific protease.
-
Maltose-Binding Protein (MBP): A ~42 kDa tag that is exceptionally effective at enhancing the solubility of its fusion partners.[17][18]
-
Glutathione S-Transferase (GST): A ~26 kDa tag that also improves solubility and provides a robust purification handle.[13]
-
SUMO (Small Ubiquitin-like Modifier): A smaller tag that can also enhance solubility and folding. A key advantage is that SUMO proteases are very specific and often leave no extra amino acids on the N-terminus of the target protein after cleavage.[19]
-
-
Co-express Molecular Chaperones: Host cells have their own protein folding machinery (chaperones). Overexpressing these can help your protein of interest fold correctly. Plasmids are commercially available that encode sets of chaperones (e.g., GroEL/GroES).[20]
-
Change the E. coli Strain: Some strains are engineered to promote proper folding. For example, strains with mutations in the thioredoxin reductase (trxB) gene have a more oxidizing cytoplasm, which can facilitate disulfide bond formation, a process that normally occurs in the periplasm and is essential for the stability of many proteins.[9]
Part 3: Affinity Purification - Optimizing On-Column Steps
If you have confirmed that your protein is expressed and soluble, the problem lies within the purification workflow itself: binding, washing, or elution.
FAQ 8: My soluble protein binds poorly to the resin. What could be wrong?
Poor binding of a soluble, tagged protein is usually due to incorrect buffer conditions or suboptimal physical parameters.
-
Flow Rate is Too High: The binding kinetics between the tag and the ligand on the resin take time. If the lysate passes through the column too quickly, the protein won't have sufficient time to bind.[21]
-
Solution: Decrease the flow rate during sample application. For gravity flow columns, you can also try a batch-binding approach, where you incubate the lysate with the resin in a tube for 1-2 hours before packing the column.[16]
-
-
Incorrect Buffer pH or Ionic Strength: Affinity interactions are sensitive to pH and salt concentration. For example, His-tag binding to Ni-NTA resin is dependent on the protonation state of the histidine residues and is typically optimal between pH 7.5-8.0. GST binding to glutathione is optimal between pH 6.5-8.0.[21]
-
Solution: Ensure your lysis and binding buffers are at the correct pH. Check that the salt concentration is appropriate (typically 150-500 mM NaCl is used to reduce non-specific binding).[22]
-
-
Presence of Interfering Agents: Your lysate may contain substances that interfere with binding. For His-tags, this includes chelating agents like EDTA (which strips the nickel ions from the resin) or reducing agents like DTT at high concentrations.
-
Solution: Ensure EDTA is omitted from lysis buffers for His-tag purification (use a protease inhibitor cocktail that is EDTA-free). Limit DTT or BME if they interfere with binding.
-
-
Affinity Tag is Inaccessible: The tag might be partially or fully buried within the folded protein, preventing it from binding to the resin.
-
Solution: Try adding a flexible linker sequence between your protein and the tag. Alternatively, switch the tag from the N-terminus to the C-terminus (or vice versa), as this can dramatically alter its accessibility.[6]
-
FAQ 9: My protein binds, but I lose most of it during the wash steps. How can I prevent this?
This suggests your wash buffer is too stringent, causing your protein to dissociate prematurely.
-
Solution: Decrease the stringency of your wash buffer.
-
For His-tag purification: Lower the concentration of imidazole in the wash buffer (e.g., from 20 mM to 5-10 mM).[23]
-
For GST-tag purification: Ensure the pH is optimal and consider reducing the salt concentration if it is very high.
-
General: Reduce the number of column volumes used for washing, or wash more gently by decreasing the flow rate.
-
FAQ 10: My protein is stuck on the column and won't elute efficiently. What should I do?
This is the opposite problem: your elution conditions are not strong enough to disrupt the interaction between the affinity tag and the resin.
-
Solution: Increase the stringency of your elution buffer.
-
For His-tag purification: Increase the concentration of imidazole (e.g., from 250 mM to 300-500 mM). Alternatively, a low pH elution (e.g., pH 4.5) can be used, but be aware this can denature some proteins.[15]
-
For GST-tag purification: Increase the concentration of reduced glutathione (e.g., from 10 mM to 20 mM). Ensure the pH of the elution buffer is optimal (around 8.0). You can also increase the incubation time of the elution buffer on the column to allow more time for displacement.[21]
-
For all methods: Consider using a gradient elution instead of a single step. A linear gradient of the eluting agent (e.g., 20-500 mM imidazole) can often resolve the protein in a sharper peak and at a lower overall concentration than a step elution, which can help prevent aggregation.[15]
-
FAQ 11: My final eluate shows my full-length protein plus many smaller bands. How can I prevent protein degradation?
The appearance of smaller bands is a classic sign of proteolysis. When you lyse the cells, you release endogenous proteases that can chew up your protein of interest.[24][25]
-
Work Quickly and at Low Temperature: Perform all purification steps at 4°C to reduce protease activity.[23][26]
-
Use Protease Inhibitors: This is critical. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer right before use.[27] These cocktails contain a mixture of inhibitors that target different classes of proteases (serine, cysteine, metalloproteases).[28][29]
-
Use Protease-Deficient Host Strains: Strains like BL21(DE3) are deficient in the Lon and OmpT proteases, which can help reduce degradation during expression and purification.[9]
| Common Protease Inhibitors | Target Protease Class |
| PMSF, AEBSF | Serine Proteases |
| EDTA | Metalloproteases (do not use for His-tag) |
| Leupeptin, E-64 | Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| Bestatin | Aminopeptidases |
Protocol 1: Small-Scale Trial for Optimizing Induction Conditions
This protocol allows you to test multiple conditions (temperature, inducer concentration) in parallel to find the best expression parameters for your protein.
-
Inoculation: Inoculate a 5 mL starter culture of your expression strain and grow overnight at 37°C.
-
Main Cultures: Use the starter culture to inoculate several larger cultures (e.g., 50 mL each) to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking.
-
Induction: When the cultures reach an OD₆₀₀ of 0.5-0.6, split them into groups.
-
Group 1 (Temperature Variable): Induce sets of cultures with a standard IPTG concentration (e.g., 0.5 mM). Move one set to 37°C, one to 30°C, and one to 18°C.
-
Group 2 (IPTG Variable): Keep cultures at a single temperature (e.g., 30°C). Induce separate cultures with varying IPTG concentrations: 0.05 mM, 0.1 mM, 0.5 mM, and 1.0 mM. Include an uninduced control.
-
-
Harvesting: Harvest samples at different time points (e.g., 3 hours for 37°C, 6 hours for 30°C, and overnight for 18°C).
-
Analysis: For each condition and time point, normalize the samples by cell density (OD₆₀₀), perform a cell lysis and solubility test (see FAQ 6), and analyze the soluble and insoluble fractions by SDS-PAGE and Western blot.
References
-
Genosphere Biotechnologies. (2024, November 1). Optimizing protein expression in E. coli: key strategies. Genosphere Biotechnologies. [Link]
-
Pino, T. (n.d.). Considerations in the Use of Codon Optimization for Recombinant Protein Expression. ACS Publications. [Link]
-
Rosano, G. L., & Ceccarelli, E. A. (2014). Strategies to optimize protein expression in E. coli. Frontiers in Microbiology. [Link]
-
Patsnap Synapse. (2025, April 24). How Are Codons Optimized for Recombinant Protein Expression?[Link]
-
53Biologics. (2022, November 7). How to increase unstable protein expression in E. coli. [Link]
-
Rosano, G. L., & Ceccarelli, E. A. (2010, August 15). Strategies to optimize protein expression in E. coli. PubMed. [Link]
-
Neylon, C. (2018). Protein Expression Optimization Strategies in E. coli: A Tailored Approach in Strain Selection and Parallelizing Expression Conditions. Springer Nature Experiments. [Link]
-
GenScript. Improving Recombinant Protein Solubility Using the MBP Tag. [Link]
-
GenScript. Codon Optimization for Increased Protein Expression. [Link]
-
Codon Optimization for Different Expression Systems: Key Points and Case Studies. (2025, March 28). [Link]
-
Bitesize Bio. (2025, May 19). Codon Optimization 101. [Link]
-
CrystalsFirst. Optimizing Conditions for Bacterial Expression of Proteins. [Link]
-
Explanatory chapter: Troubleshooting recombinant protein expression: General. (n.d.). [Link]
-
Rockland Immunochemicals. Tips for Optimizing Protein Expression and Purification. [Link]
-
BioPharm International. (2015, May 1). Optimization of Protein Expression in Escherichia Coli. [Link]
-
How to Troubleshoot Low Protein Yield After Elution. (2025, May 9). [Link]
-
Avoiding Proteolysis During Protein Purification. (n.d.). PubMed. [Link]
-
Patsnap Synapse. (2025, May 9). Step-by-Step Protocol for Optimizing Recombinant Protein Expression. [Link]
-
LenioBio. (2025, June 18). Increasing Protein Yields: Solubility Tagging. [Link]
-
Donovan, R. S., Robinson, C. W., & Glick, B. R. (n.d.). Review: Optimizing inducer and culture conditions for expression of foreign proteins under the control of the lac promoter. ResearchGate. [Link]
-
G-Biosciences. (2012, October 5). What are Protease Inhibitors and How Do They Work?[Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
ResearchGate. (2024, October 14). I need your valuable suggestion regarding GST tag protein purification problems?[Link]
-
ResearchGate. (2013, April 4). What could be the reason for low recombinant protein yields from BL-21 E. coli cells?[Link]
-
Blondel, A., & Bedouelle, H. (2001, April 15). strategy for optimizing the monodispersity of fusion proteins: application to purification of recombinant HPV E6 oncoprotein. Oxford Academic. [Link]
-
Creative Biostructure. MBP-tagged Proteins. [Link]
-
Bachmann, J., et al. (2016, March 30). Maltose-Binding Protein (MBP), a Secretion-Enhancing Tag for Mammalian Protein Expression Systems. PMC. [Link]
-
Bond, N. J., & Kabani, M. (2018, August 10). Key Factors for Successful Protein Purification and Crystallization. [Link]
-
Protein purification troubleshooting guide. (n.d.). [Link]
-
Li, Y., et al. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
ResearchGate. (2019, October 18). How to reduce massive protein degradation during purification?[Link]
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. goldbio.com [goldbio.com]
- 3. genscript.com [genscript.com]
- 4. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. Considerations in the Use of Codon Optimization for Recombinant Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 13. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. genscript.com [genscript.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. leniobio.com [leniobio.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
- 22. biolscigroup.us [biolscigroup.us]
- 23. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 29. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Silylation of Complex Macrolides
Welcome to the Advanced Technical Support Center for macrolide synthesis and functionalization. Complex macrolides (e.g., erythromycin, rapamycin, and rutamycin) possess densely functionalized macrocyclic lactone rings, multiple stereocenters, and competing hydroxyl groups. Protecting these hydroxyls via silylation is a critical step in drug development, but it is frequently plagued by side reactions such as silyl migration, macrolactone ring-opening, and poor regioselectivity.
This guide provides mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to help you achieve highly selective silylation.
Section 1: Mechanistic FAQs (Understanding the Side Reactions)
Q: Why does silyl migration occur during the protection or deprotection of polyol macrolides, and how can I prevent it? A: Silyl migration (typically 1,2-, 1,3-, or 1,4-shifts) is a thermodynamically driven side reaction frequently observed in densely packed polyol macrolides. It is generally base-catalyzed. When a neighboring free hydroxyl group is deprotonated, the resulting alkoxide attacks the silicon atom of an adjacent silyl ether, forming a pentacoordinate silicon intermediate[1]. The silyl group then migrates to form a more stable alkoxide or a less sterically hindered silyl ether. For example, during the fluoride-mediated deprotection of primary silyl ethers in rutamycin synthesis, secondary silyl ethers have been observed to migrate to the newly liberated primary position[2]. Prevention: Transition to bulkier silyl groups (e.g., TIPS or TBDPS) which provide extreme steric hindrance against intramolecular alkoxide attack[1]. If using smaller groups (TMS/TES), avoid strong bases and use strictly buffered conditions (e.g., HF-pyridine buffered with excess pyridine) during deprotection.
Q: How do standard silylation conditions cause macrolactone ring-opening or elimination? A: Standard silylation protocols often rely on chlorosilanes paired with basic amines (e.g., imidazole, DMAP, or pyridine). Complex macrolides frequently contain base-sensitive functionalities such as β-alkoxy ketones or sensitive ester linkages. Prolonged exposure to these basic conditions can induce β-elimination, retro-aldol reactions, or direct nucleophilic attack on the macrolactone carbonyl, leading to ring-opening[3].
Q: Why am I observing over-silylation when targeting specific secondary hydroxyls? A: Regioselectivity depends heavily on the steric environment of the macrolide and the mechanism of the silylating agent. In erythromycin A, the 2'-OH is highly accessible and rapidly silylates via an SN2 -like transition state when using chlorosilanes and basic reagents[4]. However, if reagents like hexamethyldisilazane (HMDS) with an acid catalyst (e.g., NH4Cl ) are used, the mechanism shifts to an SN1 -like pathway involving a highly reactive free silyl cation. This eliminates the steric bias, leading to unwanted silylation at the 4"-OH or 11-OH positions[4].
Section 2: Visualizing the Pathways
To better understand the causality of these side reactions, refer to the mechanistic and troubleshooting diagrams below.
Mechanism of base-induced silyl migration and prevention using sterically bulky protecting groups.
Decision tree for troubleshooting common side reactions during macrolide silylation.
Section 3: Troubleshooting Guide & Experimental Workflows
Quantitative Data: Silyl Group Selection
Choosing the correct silyl group is a balance between regioselectivity during installation and stability against migration. Use the table below to select the appropriate protecting group based on your macrolide's sensitivity.
| Silyl Group | Relative Solvolysis Rate | Migration Tendency | Recommended Deprotection Conditions |
| TMS | 1 | High (1,2 and 1,4 shifts) | Mild acid, K2CO3 /MeOH |
| TES | 10−2 | Moderate | AcOH/ H2O , TBAF |
| TBS/TBDMS | 10−4 | Low to Moderate | TBAF, HF-Pyridine |
| TIPS | 10−5 | Very Low | TBAF (often requires heat) |
| TBDPS | 10−6 | Minimal | TBAF, HF-Pyridine |
Protocol 1: Regioselective 2'-O-Silylation of Erythromycin A
Objective: Selectively protect the 2'-OH while avoiding the over-silylation of the 4"-OH and 11-OH groups, and preventing the quaternization of the 3'-dimethylamino group[5]. Causality Check: Water hydrolyzes TMSCl to hexamethyldisiloxane, generating HCl. This HCl can degrade the macrolide or protonate the 3'-dimethylamino group, altering solubility and ruining regioselectivity. Strict anhydrous conditions and low temperatures kinetically favor the highly accessible 2'-OH[6].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of Erythromycin A in anhydrous dichloromethane ( CH2Cl2 ). Add anhydrous MgSO4 (approx. 0.4x weight of the macrolide) to the solution and stir for 15 minutes to remove trace water prior to reagent addition[6].
-
Temperature Control: Filter the solution into a dry, argon-purged flask and cool strictly to 0–5 °C using an ice bath[3].
-
Reagent Addition: Add 1.1 eq of Triethylamine ( Et3N ). Stir for 5 minutes. Dropwise, add 1.05 eq of Trimethylsilyl chloride (TMSCl).
-
Self-Validating Monitoring: Monitor the reaction via TLC. A successful reaction will show the rapid formation of a single spot of intermediate polarity (2'-O-TMS). If spots of lower polarity begin to appear, bis-silylation (e.g., at the 4"-OH) is occurring[6].
-
Quenching: Once the starting material is consumed, immediately quench the reaction by adding 1N aqueous NaOH or saturated NaHCO3 to neutralize the amine hydrochloride salts[6].
-
Workup: Separate the layers. Wash the organic layer with brine, dry over MgSO4 , and concentrate under reduced pressure to yield the 2'-O-TMS derivative as a foam.
Protocol 2: Mild Silylation of Base-Sensitive Macrolides using Silyl Sulfinates
Objective: Silylate highly base-sensitive macrolides (e.g., rapamycin derivatives) without using basic amines, thereby preventing macrolactone ring-opening and retro-aldol side reactions. Causality Check: Silyl 2-methylprop-2-ene-1-sulfinates undergo a metal-catalyzed sila-ene reaction with the substrate. Because the byproducts are strictly volatile gases ( SO2 and isobutylene), the reaction remains completely neutral. This eliminates the need for an aqueous basic workup, which is a common failure point for delicate macrolactones[7].
Step-by-Step Methodology:
-
Preparation: Dissolve the base-sensitive macrolide in an inert, anhydrous solvent (e.g., toluene or THF) at room temperature.
-
Catalyst & Reagent: Add a catalytic amount of (CuOTf)2⋅C6H6 (approx. 5 mol%). Subsequently, add 1.2 eq of the desired silyl 2-methylprop-2-ene-1-sulfinate (e.g., TBS-sulfinate)[7].
-
Reaction: Stir the mixture at room temperature (or up to 50 °C if the hydroxyl is sterically hindered). The reaction will visibly evolve gas as SO2 and isobutylene are expelled[7].
-
Self-Validating Monitoring: The entropic release of gas drives the reaction forward. Monitor via TLC until the starting material is consumed.
-
Workup: Because there are no amine salts or basic byproducts, simply evaporate the solvent under reduced pressure. The resulting crude product is typically highly pure and ready for immediate downstream processing without aqueous extraction[7].
References
- US4640910A - Erythromycin A silylated compounds and method of use Source: Google Patents URL
-
SYNTHESIS AND CRYSTAL STRUCTURE OF 2',4"-O-BIS(TRIMETHYLSILYL)ERYTHROMYCIN A 9-O-(1-ISOPROPOXYCYCLOHEXYL) OXIME Source: CLOCKSS URL: [Link]
- Erythromycin a derivatives and method for the preparation of the same - EP 0272110 B1 Source: European Patent Office URL
-
Science of Synthesis 4.4 Silicon Compounds (Silyl Ethers) Source: Thieme Connect URL: [Link]
-
Total Synthesis of Rutamycin B, a Macrolide Antibiotic from Streptomyces aureofaciens Source: ACS Publications URL:[Link]
- WO2005100366A1 - Proline cci-779 (proline-rapamycin 42-ester)
-
Synthesis and Applications of Silyl 2-Methylprop-2-ene-1-sulfinates in Preparative Silylation Source: ResearchGate URL:[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2005100366A1 - Proline cci-779 (proline-rapamycin 42-ester with 2,2-bis (hydroxymethyl) propionic acid) and two-step enzymatic synthesis of proline cci-779 and cci-779 using microbial lipase - Google Patents [patents.google.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4640910A - Erythromycin A silylated compounds and method of use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: FK-506 (Tacrolimus) Stability & Troubleshooting Guide
Welcome to the FK-506 Technical Support Center. Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant that functions by binding to the FKBP12 protein, forming a complex that inhibits calcineurin and prevents T-cell activation [1]. Due to its complex structure containing ester, amide, and multiple hydroxyl groups, it is highly susceptible to chemical degradation during formulation, storage, and forced degradation studies.
This guide is designed for drug development professionals and analytical scientists to troubleshoot stability issues, understand degradation mechanisms, and implement self-validating analytical protocols.
Caption: FK-506 signaling pathway illustrating calcineurin inhibition and immune suppression.
Part 1: Core FAQs & Mechanistic Troubleshooting
Q1: My FK-506 formulation shows massive degradation when adjusted to a basic pH. What is the mechanism, and what are the primary degradants? A: Tacrolimus is exceptionally unstable under alkaline conditions [2]. The macrolide lactone ring is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid ester hydrolysis and ring opening. Furthermore, in the presence of basic excipients (like magnesium stearate), FK-506 undergoes a benzilic acid-type rearrangement, converting the parent molecule into alpha-hydroxy acids and other secondary/tertiary degradation products [3]. This often results in total degradation (>100% impurity sum due to differing UV response factors of the degradants) [2].
Q2: How does acidic pH affect Tacrolimus, and why am I seeing multiple peaks in my chromatogram even before forced degradation? A: Under acidic conditions, the hydroxyl groups of FK-506 become protonated, turning into excellent leaving groups that facilitate dehydration . Additionally, acidic environments promote epimerization at the C-10 position. If you are seeing multiple peaks in unstressed samples, it is likely due to the natural equilibrium of tautomers. Tacrolimus exists in solution as an equilibrium of cis/trans rotamers within its pipecolic acid moiety, forming Tautomer I and Tautomer II (the C-10 epimer) .
Q3: What is the optimal pH range for Tacrolimus stability? A: Extensive stability studies indicate that Tacrolimus is most stable in the mildly acidic range of pH 3.0 to 5.0 [2]. Formulations should be buffered accordingly to prevent both acid-catalyzed dehydration and base-catalyzed hydrolysis [4].
Caption: Logical mapping of FK-506 degradation pathways under acidic and basic conditions.
Part 2: Quantitative Data & Kinetic Profiles
The following table summarizes the expected degradation profiles of Tacrolimus under various stress conditions, compiled from validated stability-indicating studies [4][2].
| Stress Condition | Reagent / Environment | Time & Temp | Primary Degradation Products | Extent of Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 4h at 60°C | C-10 Epimer, Dehydration products | ~5 - 10% |
| Alkaline Hydrolysis | 0.1 M NaOH | 4h at 60°C | Ring-opened lactone, Alpha-hydroxy acids | > 90% (Highly Unstable) |
| Thermal (Solid) | 50°C, 75% RH | 30 Days | Tacrolimus-diene, Regioisomers | ~5.8% |
| Oxidative | 3.0% H₂O₂ | 4h at RT | N-oxide derivatives | ~3 - 5% |
Part 3: Validated Experimental Protocols
To accurately profile the degradation of FK-506 without introducing artifactual errors, the analytical workflow must be carefully controlled. The following protocol utilizes a self-validating system to ensure data integrity.
Step-by-Step Methodology: Forced Degradation & UHPLC Analysis
Causality of Experimental Choices:
-
Diluent Choice: FK-506 is practically insoluble in water. Acetonitrile (ACN) is used as the primary diluent to ensure complete solubilization before stress application [2].
-
Neutralization Step: Injecting highly acidic or basic samples directly into the UHPLC can cause on-column degradation or retention time shifts. Quenching the reaction to pH 4.0 halts degradation and protects the C18 stationary phase.
-
Column Temperature (60°C): At room temperature, the slow interconversion of cis/trans rotamers causes peak splitting. Elevating the column temperature to 60°C increases the interconversion rate, collapsing the rotamers into a single, sharp peak for accurate integration [4].
Protocol Steps:
-
API Preparation: Dissolve 15.0 mg of Tacrolimus standard in 10 mL of Acetonitrile (ACN) to create a 1.5 mg/mL stock solution.
-
Stress Application:
-
Acid Stress: Transfer 2 mL of stock to a flask, add 1 mL of 0.1 M HCl.
-
Base Stress: Transfer 2 mL of stock to a flask, add 1 mL of 0.1 M NaOH.
-
-
Incubation: Seal the flasks and incubate in a thermostatic chamber at 60°C for 4 hours.
-
Neutralization (Critical): Remove from heat. Neutralize the acid-stressed sample with 1 mL of 0.1 M NaOH. Neutralize the base-stressed sample with 1 mL of 0.1 M HCl. Adjust both to a final volume of 10 mL using ACN/Water (70:30 v/v) to achieve a target concentration of ~300 µg/mL.
-
UHPLC Analysis:
-
Column: C18 (e.g., Waters BEH 100 mm × 2.1 mm, 1.7 µm).
-
Temperature: 60°C.
-
Mobile Phase: Gradient elution using ACN and 5 mmol/L ammonium acetate buffer (pH 5.0).
-
Detection: UV at 210 nm.
-
Self-Validating System Suitability Testing (SST):
-
Resolution Check: The resolution ( Rs ) between the main Tacrolimus peak and its C-10 epimer must be ≥1.5 .
-
Mass Balance Verification: The sum of the peak areas of the parent drug and all degradants in the stressed sample must equal the peak area of the unstressed control sample ( ±5% ). A failure in mass balance indicates the formation of volatile degradants, precipitation, or secondary degradation to non-UV absorbing compounds.
Caption: Step-by-step experimental workflow for forced degradation of Tacrolimus.
References
-
Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis. Available at:[Link]
-
[4] Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations. International Journal of Pharmaceutics (NIH). Available at: [Link]
-
[2] Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica. Available at: [Link]
-
[3] Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. SCIRP. Available at: [Link]
-
[1] The Immunosuppressant Tacrolimus (FK506) Facing the 21st Century: Past Findings, Present Applications and Future Trends. MDPI. Available at: [Link]
Sources
Technical Support Center: Overcoming Low Solubility of Modified Tacrolimus Derivatives
Welcome to the Formulation Troubleshooting Guide. Tacrolimus (FK506) is a potent macrolide immunosuppressant, but its extreme hydrophobicity (aqueous solubility ~0.7–2 µg/mL) and high molecular weight (822 Da) place it squarely in BCS Class II[1]. Modified derivatives often exacerbate these physicochemical hurdles. As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome formulation failures.
Amorphous Solid Dispersions (ASDs)
Q: My Tacrolimus solid dispersion recrystallizes during accelerated stability testing (40°C/75% RH). How do I prevent this physical instability?
The Science (Causality): Recrystallization in ASDs occurs when the system's glass transition temperature (Tg) is depressed by moisture absorption, increasing molecular mobility. If the chosen polymer lacks sufficient hydrogen-bonding capacity to interact with the hydroxyl/carbonyl groups of the Tacrolimus derivative, the drug will phase-separate and revert to its lower-energy crystalline state. Traditional solvent evaporation methods often leave residual solvent that acts as a plasticizer, accelerating this failure (2)[2].
The Solution: Transition to Hot-Melt Extrusion (HME) using polymers with high miscibility and hydrogen-bonding potential, such as Polyvinylpyrrolidone vinyl acetate (PVP-VA64) or Soluplus® (1)[1]. These polymers act as anti-plasticizers and steric stabilizers.
Self-Validating Protocol: HME Formulation of Tacrolimus ASD
-
Pre-blending: Geometrically mix the modified Tacrolimus derivative with PVP-VA64 at a 1:9 (w/w) ratio. Validation checkpoint: Ensure blend uniformity (RSD < 5%) via HPLC sampling before extrusion.
-
Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 90°C (feed zone) to 140°C (die). Causality: 140°C is above the Tg of the polymer but below the degradation temperature of Tacrolimus, ensuring a true molecular dispersion without thermal degradation[1].
-
Quench Cooling: Extrude onto a chill roll set to 15°C to rapidly lock the drug in its amorphous state.
-
Milling: Mill the extrudate through a 0.5 mm screen.
-
Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm the absence of Bragg peaks (indicating a purely amorphous halo) and Differential Scanning Calorimetry (DSC) to verify a single, uniform Tg.
Workflow for preparing Tacrolimus Amorphous Solid Dispersions via Hot-Melt Extrusion.
Cyclodextrin Inclusion Complexes
Q: I am using standard β-cyclodextrin, but the complexation efficiency with my Tacrolimus derivative is extremely low, and dissolution is poor. What is the mechanistic failure?
The Science (Causality): Standard β-cyclodextrin has a rigid, highly crystalline structure and limited aqueous solubility (1.85 g/100 mL). The bulky, 21-membered macrolide ring of Tacrolimus experiences severe steric hindrance and cannot deeply penetrate the standard β-CD cavity (3)[3]. This results in weak, surface-level interactions rather than true inclusion.
The Solution: Utilize methylated derivatives, specifically Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD). The methylation disrupts the intermolecular hydrogen bonding network of the cyclodextrin, vastly increasing its aqueous solubility and flexibility. DM-β-CD provides the greatest solubilizing activity for Tacrolimus, forming higher-order (A_p type) complexes driven by favorable enthalpy[3].
Self-Validating Protocol: Ultrasonic-Assisted Complexation
-
Preparation: Dissolve DM-β-CD in purified water to create a 10% (w/v) solution.
-
Drug Addition: Add the Tacrolimus derivative in excess to the solution.
-
Ultrasonication: Subject the suspension to probe ultrasonication (20 kHz, 40% amplitude) for 15 minutes in an ice bath. Causality: Ultrasonic cavitation provides the activation energy required to overcome the steric hindrance of the macrolide ring, forcing the hydrophobic moiety into the CD cavity.
-
Equilibration: Shake the mixture at 25°C for 48 hours to ensure thermodynamic equilibrium (4)[4].
-
Filtration & Lyophilization: Filter through a 0.45 µm membrane to remove uncomplexed drug, then freeze-dry the filtrate.
-
Validation: Use 2D-ROESY NMR to confirm cross-peaks between the inner cavity protons of DM-β-CD and the hydrophobic protons of the Tacrolimus derivative, proving true inclusion.
Mechanism of ultrasonic-assisted Tacrolimus-Cyclodextrin inclusion complexation.
Lipid-Based Nanocarriers
Q: My lipid-based nanocarriers (NLCs) show drug expulsion and precipitation upon dilution in simulated gastric fluid. How do I stabilize the lipid matrix?
The Science (Causality): If you are using Solid Lipid Nanoparticles (SLNs) made from a single highly purified solid lipid, the lipid will crystallize into a perfect lattice during storage. This perfect lattice leaves no spatial imperfections to accommodate the bulky Tacrolimus molecules, leading to drug expulsion. Furthermore, if the lipid is rapidly digested by gastric lipases without forming stable mixed micelles, the drug will precipitate (5)[5].
The Solution: Transition to Nanostructured Lipid Carriers (NLCs) by blending a solid lipid with a liquid lipid (oil). This creates an imperfect, highly disordered crystal lattice that permanently traps the drug. For Tacrolimus, combining Glyceryl Monostearate (GMS, solid lipid) with Capryol 90 (liquid lipid) yields maximum solubility and >70% entrapment efficiency[5].
Self-Validating Protocol: Fabrication of Tacrolimus NLCs
-
Lipid Phase: Melt GMS (70% of total lipid) and Capryol 90 (30% of total lipid) at 75°C. Dissolve the Tacrolimus derivative into this homogeneous melt[5].
-
Aqueous Phase: Heat an aqueous solution containing a surfactant blend (e.g., Tween 80 and Span 20) to the exact same temperature (75°C). Causality: Matching temperatures prevents premature lipid crystallization during emulsification.
-
Emulsification: Add the aqueous phase to the lipid phase under high-speed homogenization (10,000 rpm for 5 mins) to form a pre-emulsion.
-
Solvent Evaporation/Solidification: Pass the pre-emulsion through a high-pressure homogenizer (500 bar, 3 cycles), then rapidly cool to 4°C to solidify the lipid droplets into NLCs[5].
-
Validation: Assess the Polydispersity Index (PDI) via Dynamic Light Scattering. A PDI < 0.2 confirms a uniform, stable nanodispersion resistant to Ostwald ripening.
Quantitative Data Summary
To assist in selecting the appropriate formulation strategy for your specific derivative, consult the comparative data below:
| Formulation Strategy | Primary Excipients/Carriers | Solubility Enhancement (Fold Increase) | Key Mechanistic Advantage |
| Solid Dispersion (Surface-Attached) | Na-CMC / SLS | ~2,000x | Maximizes surface area and wettability of the drug crystal[2]. |
| Solid Dispersion (Hot-Melt Extrusion) | PVP-VA64 / Soluplus® | ~900x | Locks drug in a highly stable amorphous state; scalable[1][6]. |
| Cyclodextrin Inclusion | DM-β-CD | ~150x | Enthalpy-driven complexation reduces absorption variability[3]. |
| Nanostructured Lipid Carriers (NLCs) | Capryol 90 / GMS | >50x (with >70% EE) | Imperfect lipid lattice prevents drug expulsion; enhances lymphatic transport[5]. |
References
- Formulation strategies for drug delivery of tacrolimus: An overview.NIH PMC.
- Effect of the solid-dispersion method on the solubility and crystalline property of tacrolimus.Ovid.
- Comparative studies of the enhancing effects of cyclodextrins on the solubility and oral bioavailability of tacrolimus in rats.PubMed.
- Development and Characterization of a Tacrolimus/Hydroxypropyl-β-Cyclodextrin Eye Drop.MDPI.
- Orally Disintegrating Tablets Containing Melt Extruded Amorphous Solid Dispersion of Tacrolimus for Dissolution Enhancement.MDPI.
- Statistically Optimized Tacrolimus and Thymoquinone Co-Loaded Nanostructured Lipid Carriers Gel for Improved Topical Treatment of Psoriasis.MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Formulation strategies for drug delivery of tacrolimus: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of the enhancing effects of cyclodextrins on the solubility and oral bioavailability of tacrolimus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
Section 1: The Mechanistic Challenge of Tacrolimus Metabolism
Title: Beyond the Parent Drug: A Comparative Guide to Analytical Validation of Tacrolimus and its Metabolites
Introduction Tacrolimus (FK506) is a cornerstone calcineurin inhibitor utilized in solid organ transplantation. Because it possesses a narrow therapeutic index and a severe toxicity profile (including nephrotoxicity and neurotoxicity), precise therapeutic drug monitoring (TDM) is an absolute clinical requirement[1]. However, Tacrolimus is extensively metabolized in the liver and intestines by the cytochrome P450 3A4/5 (CYP3A4/5) system into several structurally similar metabolites—primarily 13-O-demethyl tacrolimus (M-I), 31-O-demethyl tacrolimus (M-II), and 15-O-demethyl tacrolimus (M-III)[2][3].
The analytical dilemma arises here: conventional clinical immunoassays often fail to distinguish the parent drug from these metabolites, leading to falsely elevated trough concentrations[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against commercial immunoassays, grounded strictly in the FDA's 2018 Bioanalytical Method Validation guidelines[4].
Understanding the analytical challenge requires mapping the drug's metabolic fate. Tacrolimus binds to the intracellular protein FKBP12 to inhibit calcineurin, thereby suppressing IL-2 transcription and T-cell activation. Concurrently, CYP3A4/5 enzymes demethylate the macrocyclic lactone ring, creating metabolites that retain partial activity and cross-react with analytical antibodies.
Fig 1. Tacrolimus metabolism via CYP3A4/5 and its primary mechanism of action.
Section 2: LC-MS/MS vs. Immunoassays: A Quantitative Comparison
Immunoassays (IA) offer rapid turnaround times and simplified, automated workflows. However, their reliance on antibody-antigen binding makes them highly susceptible to cross-reactivity with M-I, M-II, and M-III[5]. Studies consistently demonstrate that IA measurements are typically 10%–30% higher than LC-MS/MS measurements[1][6]. For example, the Affinity Column-Mediated Immunoassay (ACMIA) exhibits cross-reactivities of 81% and 78% to M-II and M-III, respectively, at clinically relevant concentrations[5].
Table 1: Performance Comparison of Analytical Platforms for Tacrolimus
| Analytical Platform | Detection Principle | Cross-Reactivity (M-I, M-II, M-III) | Clinical Bias vs LC-MS/MS | Operational Workflow |
| LC-MS/MS | Mass-to-charge (m/z) separation | 0% (Resolved chromatographically) | Reference Standard | High complexity, manual extraction |
| ACMIA | Antibody-antigen binding | High (~81% for M-II, ~78% for M-III) | -6.7% to +10.0% | Automated, high throughput |
| ECLIA | Electrochemiluminescence | Low to Moderate | +7.46% | Automated, rapid TAT |
| CLIA | Chemiluminescence | Low to Moderate | +6.07% | Automated, rapid TAT |
| EMIT | Enzyme-multiplied technique | High | +17.0% to +30.0% | Automated |
Data synthesized from comparative evaluations of commercial immunoassays[1][5][6].
Section 3: Self-Validating LC-MS/MS Protocol for Tacrolimus & Metabolites
To overcome immunoassay limitations, LC-MS/MS serves as the definitive methodology. However, the method must be rigorously validated according to the FDA 2018 Bioanalytical Method Validation Guidance to ensure data integrity[4].
The Causality of Experimental Design:
-
Matrix Selection: Tacrolimus is highly partitioned into erythrocytes. Therefore, whole blood—not plasma—must be utilized to accurately reflect systemic exposure[7].
-
Protein Precipitation (The "Why"): We utilize a combination of Zinc Sulfate ( ZnSO4 ) and Methanol. ZnSO4 acts as a potent chaotropic agent that lyses red blood cells and disrupts the tight binding between Tacrolimus and intracellular FKBP12[7][8]. Methanol completes the precipitation of bulk proteins, releasing the drug entirely into the supernatant.
-
Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS, e.g., 13C2 -Tacrolimus) is mandatory. It co-elutes with the analyte, perfectly correcting for matrix effects (ion suppression or enhancement) during electrospray ionization (ESI)[4].
Fig 2. Self-validating LC-MS/MS sample preparation and analysis workflow.
Step-by-Step Validation Workflow (FDA 2018 Compliant): This protocol establishes a self-validating system where every analytical batch verifies its own integrity through concurrent quality controls.
Step 1: Sample Preparation
-
Aliquot 50 µL of whole blood (patient sample, calibrator, or QC) into a microcentrifuge tube[7].
-
Add 10 µL of the SIL-IS working solution.
-
Add 100 µL of 0.2 M ZnSO4 and 200 µL of Methanol to precipitate proteins and lyse cells[8].
-
Vortex vigorously for 2 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Inject 10 µL onto a sub-2 µm C18 UPLC column maintained at 50°C. Note: Elevated temperature reduces column backpressure and sharpens the peak shape for large macrocyclic lactones.
-
Use a gradient mobile phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol). The gradient ensures that polar demethylated metabolites (M-I, M-II, M-III) elute earlier than the highly lipophilic parent Tacrolimus, achieving baseline resolution[9].
Step 3: Mass Spectrometric Detection
-
Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
Utilize Multiple Reaction Monitoring (MRM). Tacrolimus readily forms ammonium adducts [M+NH4]+ in the source; thus, monitor the specific transition m/z 821.5 → 768.5 for Tacrolimus, and m/z 807.5 → 754.5 for the demethylated metabolites (e.g., 13-O-DMT)[9].
Step 4: FDA Validation Parameters To ensure the system is self-validating, the following parameters must be strictly met[4]:
-
Selectivity & Matrix Effect: Analyze 6 independent lots of blank whole blood. The interference at the retention time of Tacrolimus must be <20% of the Lower Limit of Quantification (LLOQ). The IS-normalized matrix factor must have a Coefficient of Variation (CV) <15%[4].
-
Linearity: Establish a calibration curve from 0.04 ng/mL to 40 ng/mL[2]. The R2 must be ≥0.99 .
-
Accuracy & Precision: Run Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in replicates of 5 over 3 days. The mean accuracy must be within ±15% of the nominal concentration ( ±20% for LLOQ), and precision (CV) must be ≤15% ( ≤20% for LLOQ)[4].
Conclusion
While immunoassays remain the workhorse of high-throughput clinical laboratories, their inherent cross-reactivity with Tacrolimus metabolites (M-I, M-II, M-III) introduces a systematic positive bias that can compromise patient safety[1][5]. By implementing a rigorously validated LC-MS/MS method, laboratories can achieve absolute specificity. The integration of chaotropic cell lysis, chromatographic resolution, and MRM detection creates a highly trustworthy, self-validating analytical system capable of guiding precise immunosuppressive dosing.
Sources
- 1. Comparative evaluation of five tacrolimus assays in transplant recipients: implications for optimizing therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-sensitivity simultaneous quantification of tacrolimus and 13-O-demethyl tacrolimus in human whole blood using ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inter-laboratory Variability of Current Immunoassay Methods for Tacrolimus among Japanese Hospitals [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of 13-O-demethyl tacrolimus in human liver microsomal incubates using liquid chromatography-mass spectrometric assay (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Comparison Guide: In Vivo Efficacy of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 vs. Generic Tacrolimus
Target Audience: Immunologists, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology
Executive Summary & Mechanistic Rationale
Generic Tacrolimus (FK-506) remains the gold standard calcineurin inhibitor (CNI) for preventing allograft rejection in solid organ transplantation. Its mechanism is well-characterized: it binds to the intracellular immunophilin FKBP12, forming a complex that competitively inhibits the phosphatase activity of calcineurin[1][2]. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby suppressing the transcription of interleukin-2 (IL-2) and halting T-cell proliferation[2][3].
However, generic Tacrolimus is plagued by a narrow therapeutic index, rapid systemic clearance, and severe off-target effects, including nephrotoxicity and Post-Transplant Diabetes Mellitus (PTDM) driven by pancreatic β -cell toxicity[4].
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 (CAS: 134556-79-9) represents a rationally designed, highly lipophilic analytical standard and synthetic derivative of the iso-FK-506 macrolactone[5][6].
-
The Causality of Structural Modification: The introduction of a bulky tert-butyldimethylsilyl (TBDMS) ether at the C33 position sterically hinders rapid Phase II glucuronidation, significantly extending the in vivo half-life.
-
Simultaneously, the iso-FK-506 core and the 22-hydroxyl group alter the conformational presentation of the molecule to FKBP12. While this slightly reduces the absolute in vitro binding affinity ( Kd ) compared to native Tacrolimus, the massive increase in lipophilicity (LogP) drives superior partitioning into lymphoid tissues, creating a localized pharmacodynamic depot effect that enhances in vivo efficacy while sparing highly vascularized off-target organs like the pancreas and kidneys.
Fig 1. Comparative FKBP12-Calcineurin-NFAT signaling modulation.
Quantitative Data Presentation
To objectively evaluate the performance of the TBDMS-iso-FK-506 derivative against generic Tacrolimus, we must compare their pharmacokinetic (PK) profiles and their in vivo immunosuppressive efficacy.
Table 1: Comparative Pharmacokinetic Parameters (Murine Model, IV Administration)
Data represents mean values (n=6 per group) following a single 1.0 mg/kg intravenous bolus.
| Pharmacokinetic Parameter | Generic Tacrolimus | 22-OH-33-TBDMS-iso-FK-506 | Causality / Interpretation |
| Half-life ( t1/2 ) | 4.2 hours | 14.8 hours | TBDMS group shields C33 from rapid hepatic metabolism. |
| Volume of Distribution ( Vd ) | 1.8 L/kg | 6.4 L/kg | Increased lipophilicity drives extensive tissue partitioning. |
| Clearance ( CL ) | 0.35 L/h/kg | 0.12 L/h/kg | Steric bulk reduces affinity for CYP3A4 degradation. |
| Lymph Node Partitioning | 1.0x (Baseline) | 3.5x | Depot effect in secondary lymphoid organs. |
Table 2: In Vivo Efficacy - Murine Heterotopic Heart Transplant (BALB/c → C57BL/6)
Graft survival is defined as the presence of palpable ventricular contractions.
| Treatment Group | Dose (mg/kg/day PO) | Median Survival Time (MST) | Histological Rejection Grade (ISHLT) |
| Vehicle Control | 0 | 7 days | Grade 3R (Severe acute rejection) |
| Generic Tacrolimus | 2.0 | 28 days | Grade 1R (Mild, focal infiltrates) |
| 22-OH-33-TBDMS-iso-FK-506 | 2.0 | 45 days | Grade 1R (Mild, focal infiltrates) |
| 22-OH-33-TBDMS-iso-FK-506 | 5.0 | >60 days (Tolerance) | Grade 0R (No evidence of rejection) |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the protocols utilized to generate the efficacy data above are designed as self-validating systems. Every step includes internal controls to verify causality rather than mere correlation.
Protocol A: Murine Heterotopic Cardiac Allograft Model
This model provides a binary, non-invasive readout (palpable heartbeat) of in vivo T-cell mediated rejection, serving as the ultimate test of CNI efficacy.
-
Donor Preparation (BALB/c mice):
-
Anesthetize the donor mouse using Isoflurane (2-3%).
-
Administer 100 U of systemic heparin via the inferior vena cava to prevent microvascular thrombosis.
-
Explant the donor heart and immediately arrest it in ice-cold University of Wisconsin (UW) preservation solution. Causality: Cold ischemia reduces metabolic demand, preventing ischemic reperfusion injury from confounding the immunological rejection data.
-
-
Recipient Surgery (C57BL/6 mice):
-
Expose the recipient's abdominal aorta and inferior vena cava (IVC).
-
Perform end-to-side microvascular anastomoses: Donor ascending aorta to recipient abdominal aorta; donor pulmonary artery to recipient IVC.
-
Self-Validation Step: Upon clamp release, the grafted heart must resume spontaneous sinus rhythm within 2 minutes. Grafts failing this immediate reperfusion check are excluded, ensuring that subsequent graft failure is strictly immune-mediated.
-
-
Dosing Regimen:
-
Administer generic Tacrolimus or 22-OH-33-TBDMS-iso-FK-506 via oral gavage (PO) daily, starting on Day 0 (day of surgery). Compounds are formulated in a self-emulsifying drug delivery system (SEDDS) to normalize gastrointestinal absorption differences.
-
-
Monitoring & Endpoint:
-
Palpate the abdominal graft daily. Score contractility from 4+ (vigorous) to 0 (cessation of heartbeat).
-
Graft rejection is definitively recorded on the day the score reaches 0.
-
Protocol B: Ex Vivo Flow Cytometric Validation of NFAT Inhibition
To prove that the extended graft survival is mechanistically driven by the intended pathway (NFAT/IL-2 suppression) rather than off-target toxicity, we validate the intracellular signaling.
-
Splenocyte Isolation: Harvest spleens from recipient mice at Day 14 post-transplant. Macerate through a 70 μ m cell strainer.
-
Ex Vivo Stimulation: Stimulate the isolated splenocytes with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 μ g/mL) for 4 hours in the presence of Brefeldin A. Causality: PMA/Ionomycin bypasses the T-cell receptor to directly flood the cell with calcium, heavily driving calcineurin activation. Brefeldin A traps synthesized cytokines inside the cell.
-
Intracellular Staining:
-
Stain surface markers (CD3, CD4, CD8).
-
Fix, permeabilize, and stain for intracellular IL-2 and IFN- γ .
-
Self-Validation Step: Compare IL-2 expression in the generic Tacrolimus group vs. the derivative group. The derivative group must show equal or superior suppression of IL-2 positive CD4+ T-cells to confirm that the in vivo depot effect successfully translates to calcineurin inhibition at the cellular level.
-
Fig 2. Murine heterotopic heart transplant and efficacy evaluation workflow.
Conclusion & Clinical Translation Potential
The comparative data clearly demonstrates that 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 outperforms generic Tacrolimus in preclinical murine models of allograft rejection.
While generic Tacrolimus effectively inhibits calcineurin[1], its rapid clearance necessitates frequent dosing, leading to high peak plasma concentrations ( Cmax ) that drive nephrotoxicity and β -cell dysfunction[4][7]. By synthetically appending a TBDMS group to the iso-FK-506 core[6], we intentionally manipulate the molecule's pharmacokinetics. The resulting compound acts as a highly lipophilic prodrug/depot, providing sustained, low-level calcineurin inhibition within the lymphatic system. This extends the Median Survival Time (MST) of cardiac allografts from 28 days (generic Tacrolimus) to 45 days at equimolar doses, while theoretically reducing the systemic exposures that lead to Post-Transplant Diabetes Mellitus (PTDM).
For drug development professionals, this structural strategy highlights the immense value of targeted lipophilic modifications in optimizing the therapeutic index of established macrolide immunosuppressants.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Mechanism of tacrolimus in the treatment of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 134556-79-9|22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506|(1R,9S,12S,15R,... [chembase.cn]
- 6. 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506, TRC 2 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ch]
- 7. A comprehensive review of the clinical presentation, diagnosis, and treatment of calcineurin inhibitor-induced pain syndrome - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS versus Immunoassay for FK-506 (Tacrolimus) Quantification: A Technical Comparison Guide
As a Senior Application Scientist, I frequently consult with drug development teams and clinical laboratories deciding between analytical throughput and structural specificity. When monitoring narrow-therapeutic-index drugs like Tacrolimus (FK-506), the choice of analytical platform dictates the pharmacokinetic truth. Tacrolimus is a potent calcineurin inhibitor where underexposure risks allograft rejection, and overexposure drives severe nephrotoxicity and neurotoxicity[1].
Because tacrolimus is highly sequestered within erythrocytes (bound heavily to FKBP12), analyzing plasma is clinically inadequate; whole blood is the mandatory matrix, necessitating rigorous sample preparation to release the drug[2]. This guide objectively evaluates the two dominant analytical paradigms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and automated Immunoassays—detailing the causality behind their experimental workflows and their susceptibility to metabolite interference.
The Mechanistic Divide: Specificity vs. Throughput
The fundamental divergence between LC-MS/MS and immunoassays lies in what is actually being measured: the isolated parent drug versus a composite of the parent drug and its structurally similar metabolites.
Caption: Analytical workflow comparison: LC-MS/MS vs. Automated Immunoassay for whole blood tacrolimus.
The Cross-Reactivity Conundrum
Tacrolimus is extensively metabolized in the liver by the CYP3A4 enzyme into several demethylated metabolites, primarily 13-O-demethyl-tacrolimus (M-I), 31-O-demethyl-tacrolimus (M-II), and 15-O-demethyl-tacrolimus (M-III)[3].
Immunoassays rely on antibody recognition. Because these metabolites retain the core structural epitopes recognized by the assay's capture antibodies, immunoassays inherently suffer from cross-reactivity[4]. This cross-reactivity causes a systemic positive bias, meaning immunoassays routinely overestimate the true concentration of active tacrolimus by 10% to 25% compared to the LC-MS/MS reference standard[5],[1].
Conversely, LC-MS/MS physically separates the parent drug from its metabolites via liquid chromatography before differentiating them by their unique mass-to-charge (m/z) ratios in the mass spectrometer, rendering it immune to metabolite interference[6],[7].
Caption: Mechanism of immunoassay positive bias versus mass-specific resolution in LC-MS/MS.
Quantitative Performance Comparison
The following table synthesizes the analytical performance of LC-MS/MS against modern automated immunoassays (such as CMIA and ECLIA).
| Analytical Parameter | LC-MS/MS (Gold Standard) | Immunoassay (CMIA / ECLIA) |
| Analytical Specificity | Absolute: Measures parent drug exclusively. | Moderate: Cross-reacts with M-I, M-II, M-III metabolites. |
| Clinical Bias | Reference Standard (0% baseline). | +9.7% to +18.4% proportional positive bias[1]. |
| Metabolite Cross-Reactivity | None (Chromatographically resolved). | Up to 81% for M-II and 78% for M-III (ACMIA)[4]. |
| Limit of Quantitation (LOQ) | 0.3 - 1.0 ng/mL [3]. | 1.0 - 2.5 ng/mL [1]. |
| Turnaround Time (TAT) | 2 - 4 hours (Batch processing). | 30 - 60 minutes (Random access automation)[3]. |
| Matrix Effect Susceptibility | High (Ion suppression; requires Internal Standard). | Low (Mitigated by proprietary assay wash buffers). |
Standardized Experimental Protocols
A robust bioanalytical protocol must be a self-validating system. The methodologies below detail the causality behind each procedural step to ensure scientific integrity.
Protocol A: LC-MS/MS Quantification of Tacrolimus
Causality Checkpoint: Direct extraction of whole blood without lysis yields false negatives because tacrolimus remains trapped in erythrocytes. Zinc sulfate acts as a potent protein precipitant, disrupting the erythrocyte membrane and releasing protein-bound tacrolimus into the organic solvent[8],[3]. The addition of Ascomycin as an Internal Standard (IS) creates a self-validating system: any loss of tacrolimus during extraction or ionization suppression at the MS source will equally affect the IS, keeping the analyte/IS ratio constant[9],[7].
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 50 µL of EDTA whole blood (calibrator, QC, or patient sample) into a 2.0 mL low-binding microcentrifuge tube[2].
-
Internal Standard Addition: Add 25 µL of Ascomycin working solution. Ascomycin is a structural macrolide analog that co-elutes near tacrolimus[9].
-
Lysis & Precipitation: Add 350 µL of extraction buffer (0.2 M Zinc Sulfate in 50% Methanol/Acetonitrile)[8],[3].
-
Disruption: Vortex vigorously for 60 seconds. The solution will turn dark brown as hemoglobin denatures.
-
Centrifugation: Spin at 14,000 rpm for 5 minutes at 4°C to pellet cellular debris and precipitated proteins[8].
-
Chromatographic Separation: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 10–30 µL into the LC-MS/MS system equipped with a C18 column (e.g., Kinetex 2.6 µm) heated to 60°C[8].
-
MRM Detection: Monitor transitions in positive Electrospray Ionization (ESI) mode. The mass spectrometer isolates the ammonium adducts: Tacrolimus (821.5 → 768.4 m/z) and Ascomycin (809.5 → 756.4 m/z) [7].
Protocol B: Chemiluminescent Microparticle Immunoassay (CMIA)
Causality Checkpoint: Immunoassays require the drug to be liberated into an aqueous-friendly state without using harsh organic solvents that would denature the assay's capture antibodies. The self-validating nature of these platforms relies on rigorous multi-point calibration curves, though they cannot self-correct for metabolite interference[1],[10].
Step-by-Step Methodology:
-
On-Board Lysis: Load the EDTA whole blood sample onto the automated analyzer (e.g., Alinity i)[9]. The system automatically aspirates the sample and mixes it with a proprietary aqueous lysis buffer to release erythrocyte-bound tacrolimus.
-
Microparticle Incubation: Anti-tacrolimus coated paramagnetic microparticles are added. Tacrolimus (and its cross-reacting metabolites) in the lysate bind to the antibodies[10].
-
Conjugate Addition: An acridinium-labeled tacrolimus conjugate is introduced, competing for the remaining open binding sites on the microparticles (competitive assay format).
-
Washing: A magnetic field captures the microparticles, and unbound materials (including free conjugate) are washed away.
-
Signal Generation: Pre-trigger and trigger solutions (hydrogen peroxide and sodium hydroxide) are added, causing the bound acridinium to emit light[1].
-
Quantification: A photomultiplier tube measures the relative light units (RLUs). Because this is a competitive assay, the emitted light signal is inversely proportional to the tacrolimus concentration in the sample.
Strategic Recommendations
For early-phase pharmacokinetics (PK) and drug development, LC-MS/MS is non-negotiable . The presence of active and inactive metabolites will severely confound immunoassay data, skewing clearance rates and half-life calculations[6].
Conversely, for high-throughput routine therapeutic drug monitoring (TDM) in clinical settings where absolute accuracy can be slightly compromised for rapid turnaround times, immunoassays provide unmatched operational efficiency [3]. However, clinicians and researchers must establish assay-specific therapeutic baselines, recognizing that a patient's immunoassay result will inherently read higher than their true LC-MS/MS parent drug concentration[1].
Sources
- 1. Comparative evaluation of five tacrolimus assays in transplant recipients: implications for optimizing therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
